FPR-A14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOKADSYVZOTTL-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of FPR-A14
Introduction
FPR-A14 is identified as a potent agonist for the Formyl Peptide Receptor (FPR) family.[1][2][3][4] While specific literature detailing the comprehensive mechanism of action for this compound is limited, its function can be thoroughly understood by examining the well-established signaling pathways and cellular responses initiated by agonists of the FPR family. These receptors are crucial mediators of the innate immune response, primarily expressed on phagocytic leukocytes.[5] This guide provides a detailed overview of the molecular mechanisms through which FPR agonists, including this compound, exert their effects, supported by quantitative data and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
The Formyl Peptide Receptor Family
The human Formyl Peptide Receptor (FPR) family consists of three G protein-coupled receptors (GPCRs): FPR1, FPR2, and FPR3. These receptors are encoded by genes located on chromosome 19 and play pivotal roles in host defense and inflammation by recognizing N-formylated peptides from bacteria and mitochondria (Pathogen-Associated Molecular Patterns - PAMPs and Damage-Associated Molecular Patterns - DAMPs, respectively).
| Receptor | Aliases | Key Ligands | Primary Functions | Key Expression Sites |
| FPR1 | FPR, FMLP Receptor | N-formylmethionyl-leucyl-phenylalanine (fMLF), various bacterial & mitochondrial peptides | Pro-inflammatory responses, neutrophil chemotaxis and activation, phagocytosis. | Neutrophils, Monocytes/Macrophages. |
| FPR2 | FPRL1, ALX/FPR2 | Lipoxin A4 (LXA4), Resolvin D1, Serum Amyloid A (SAA), WKYMVM peptide, Amyloid-beta 42. | Dual pro-inflammatory and pro-resolving/anti-inflammatory functions depending on the ligand. | Neutrophils, Monocytes/Macrophages, T-cells, epithelial cells, endothelial cells, neuronal cells. |
| FPR3 | FPRL2 | F2L (a peptide derived from cleavage of CCL23) | Less characterized; may act as a decoy receptor due to rapid internalization. Does not bind fMLF. | Monocytes/Macrophages, Dendritic cells, Endothelial cells. |
Mechanism of Action: FPR Signaling Pathways
As a G protein-coupled receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to an FPR, typically FPR1 or FPR2. The canonical pathway is mediated through the Gi/o subfamily of G proteins.
Key Signaling Events:
-
G Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gαi). This causes the dissociation of the Gαi-GTP and Gβγ subunits.
-
Downstream Effector Modulation:
-
Gβγ-mediated PLC Activation: The dissociated Gβγ subunit activates Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+. This rapid increase in cytosolic calcium is a hallmark of FPR activation.
-
PKC Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC) isoforms.
-
PI3K/Akt Pathway: The Gβγ subunit can also activate Phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (Protein Kinase B), leading to their activation.
-
-
MAPK Cascade Activation: FPR activation triggers the Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2, p38, and JNK pathways. These pathways are activated by upstream kinases that are themselves regulated by G proteins and other signaling intermediates like PKC and Ras family GTPases.
-
Cellular Responses: The culmination of these signaling events leads to a variety of cellular responses critical for innate immunity, including:
-
Chemotaxis: Directed cell migration towards the agonist source.
-
Degranulation: Release of antimicrobial proteins and enzymes from intracellular granules.
-
Superoxide Production: Activation of the NADPH oxidase complex to generate reactive oxygen species (ROS) for killing pathogens.
-
Phagocytosis: Engulfment of pathogens and cellular debris.
-
Gene Transcription: Modulation of inflammatory gene expression.
-
Caption: Canonical signaling pathway activated by an FPR agonist.
Quantitative Data for FPR Agonists
Quantitative analysis of agonist activity is crucial for characterizing compounds like this compound. The half-maximal effective concentration (EC50) is a key metric representing the concentration of an agonist that provokes a response halfway between the baseline and maximum.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | EC50 (nM) | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | 42 | |
| Ca2+ Mobilization | Human Neutrophils | 630 |
Table 2: Comparative Potency of Various FPR Agonists (EC50 Values in nM)
| Agonist | Receptor Target(s) | Ca2+ Mobilization (FPR1) | Ca2+ Mobilization (FPR2) | Reference |
| This compound | FPR (unspecified subtype) | Not Reported | Not Reported | |
| fMLF | FPR1 | ~5 | >1000 | |
| WKYMVm | FPR1/FPR2 | ~100 | ~5 | |
| Compound 43 | FPR1/FPR2 | 1.8 | 2.5 | |
| ACT-389949 | FPR2 | >10000 | 3 | |
| RCI-1701306005 | FPR2 | >10000 | 2.1 |
Note: The specific FPR subtype targeted by this compound in the reported neutrophil assays was not specified. Neutrophils express both FPR1 and FPR2.
Key Experimental Protocols
The characterization of FPR agonists relies on a suite of in vitro cellular assays. Below are detailed methodologies for three fundamental experiments.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation, a primary downstream event of FPR signaling.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the FPR of interest (e.g., transfected HEK293T, HL-60 cells, or primary neutrophils) in a 96-well black, clear-bottom plate until they form a confluent monolayer.
-
Aspirate the culture medium and replace it with a loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and often probenecid, which prevents dye leakage.
-
Incubate the plate for 30-60 minutes at 37°C to allow cells to take up the dye.
-
-
Compound Preparation:
-
Prepare a separate 96-well "ligand plate" with serial dilutions of the agonist (e.g., this compound) at a higher concentration (e.g., 5x) than the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FlexStation®, FLIPR®).
-
The instrument measures a baseline fluorescence reading for several seconds.
-
The instrument's integrated fluidics system then automatically adds the agonist from the ligand plate to the cell plate.
-
Fluorescence is continuously measured for several minutes to capture the rapid increase and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over baseline is calculated.
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
The EC50 value is determined by fitting the data with a nonlinear regression model.
-
Caption: Workflow for a Calcium Mobilization Assay.
Neutrophil Chemotaxis Assay
This assay quantifies the directed migration of neutrophils towards a chemoattractant, a key function mediated by FPRs. The Boyden chamber or Transwell® assay is a standard method.
Methodology:
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
-
-
Assay Setup (Boyden Chamber):
-
A Boyden chamber consists of an upper and a lower compartment separated by a microporous membrane (e.g., 5 µm pore size).
-
Add assay medium containing various concentrations of the chemoattractant (e.g., this compound) to the lower chambers.
-
Add the isolated neutrophil suspension to the upper chambers.
-
-
Incubation:
-
Incubate the chamber for approximately 1 hour at 37°C in a CO2 incubator to allow neutrophils to migrate through the membrane pores towards the chemoattractant.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells on the underside of the membrane and counting them via microscopy.
-
Lysing the migrated cells in the lower chamber and quantifying a cellular component, such as ATP, using a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
-
Data Analysis:
-
Plot the number of migrated cells (or luminescence signal) against the chemoattractant concentration to generate a dose-response curve and calculate the EC50.
-
Caption: Workflow for a Neutrophil Chemotaxis Assay.
MAPK Pathway Activation Analysis (Western Blot)
This protocol determines if an FPR agonist activates the MAPK signaling cascade by detecting the phosphorylation of key kinases like ERK1/2.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., neutrophils, transfected cells) to 70-80% confluency.
-
Often, cells are serum-starved for several hours to reduce basal MAPK activity.
-
Treat cells with the FPR agonist (this compound) at various concentrations and for different time points. Include an untreated control.
-
-
Protein Extraction (Lysis):
-
After treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method, such as a BCA assay, to ensure equal loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane, which reacts with HRP to produce light.
-
Capture the signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated protein.
-
To normalize the data, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK1/2).
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
Caption: Workflow for Western Blot analysis of MAPK activation.
References
- 1. FPR A14 | CAS 329691-12-5 | FPRA14 | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. FPR A14 - Immunomart [immunomart.com]
- 4. CAS No. 329691-12-5 Specifications | Ambeed [ambeed.cn]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
FPR-A14: A Technical Guide for a Novel Formyl Peptide Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FPR-A14, a potent synthetic agonist of the Formyl Peptide Receptor (FPR) family. It details the compound's mechanism of action, summarizes its quantitative data, provides established experimental protocols for its characterization, and visualizes key pathways and workflows.
Introduction to this compound and Formyl Peptide Receptors
Formyl Peptide Receptors (FPRs) are a subgroup of G-protein coupled receptors (GPCRs) integral to host defense and the inflammatory response.[1][2] These receptors recognize pathogen-associated molecular patterns (PAMPs), such as N-formylated peptides from bacteria, and damage-associated molecular patterns (DAMPs) released from host cells, initiating downstream signaling cascades that lead to cellular responses like chemotaxis and cytokine release.[2] The human FPR family includes FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3, which, despite sequence homology, exhibit different ligand specificities and functional properties.[1][3]
FPR2, in particular, is a remarkably versatile receptor activated by a wide array of structurally diverse ligands, including peptides, proteins, and lipids. This promiscuity allows it to mediate both potent pro-inflammatory and anti-inflammatory, pro-resolving responses, making it an attractive therapeutic target for a range of diseases.
This compound (1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide) is a potent, small-molecule synthetic agonist of FPRs. It has been identified as a powerful activator of neutrophils, key cells in the innate immune system, and has been shown to induce cellular differentiation in neuronal cell lines.
Mechanism of Action and Signaling Pathways
As a GPCR agonist, this compound initiates signaling by binding to an FPR, which is typically coupled to an inhibitory G-protein (Gαi). This activation triggers a cascade of intracellular events characteristic of the FPR family.
Canonical G-Protein Dependent Signaling:
Upon agonist binding, the Gαi subunit dissociates from the Gβγ complex. This leads to the activation of several downstream effectors:
-
Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a transient flux in cytosolic calcium concentration.
-
Protein Kinase C (PKC) and MAPK/ERK Pathway Activation: DAG and elevated Ca2+ levels activate PKC isoforms. This, along with other signals, leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).
These signaling events culminate in various cellular functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Visualization of the Gαi-PLC Signaling Pathway:
Caption: Canonical Gαi-PLC signaling pathway activated by this compound.
Quantitative Data Summary
This compound has been characterized primarily by its effects on neutrophil activation. The potency of an agonist is typically described by its EC50 value, which is the concentration required to elicit a half-maximal response.
| Assay | Cell Type | Parameter | Value (nM) | Reference |
| Calcium (Ca2+) Mobilization | Human Neutrophils | EC50 | 630 | |
| Chemotaxis | Human Neutrophils | EC50 | 42 | |
| Cell Differentiation | Mouse Neuroblastoma N2a | - | 4-10 µM (significant effect) |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
The data clearly indicates that this compound is a more potent inducer of neutrophil chemotaxis than of calcium mobilization, a phenomenon known as agonist bias or functional selectivity, where a ligand can preferentially activate certain downstream pathways over others.
Key Experimental Protocols
The following are detailed methodologies for standard assays used to characterize this compound's activity.
4.1 Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Objective: To determine the EC50 of this compound for inducing calcium flux in neutrophils.
-
Materials:
-
Human neutrophils isolated from peripheral blood.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capabilities and injectors.
-
-
Protocol:
-
Cell Preparation: Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Dye Loading: Resuspend neutrophils in HBSS and incubate with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark, allowing the dye to enter the cells.
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 30 seconds.
-
Agonist Addition: Use the instrument's injector to add various concentrations of this compound to the wells.
-
Data Acquisition: Immediately after injection, record the fluorescence intensity kinetically for 2-3 minutes to capture the transient increase in intracellular calcium.
-
Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
4.2 Chemotaxis Assay
This assay quantifies the directed migration of cells towards a chemoattractant.
-
Objective: To determine the EC50 of this compound for inducing neutrophil chemotaxis.
-
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with 3-5 µm pores).
-
RPMI-1640 medium with 0.5% BSA.
-
This compound stock solution.
-
Calcein-AM or similar fluorescent dye for cell labeling.
-
Fluorescence plate reader.
-
-
Protocol:
-
Cell Labeling: Incubate neutrophils with Calcein-AM for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend in RPMI/BSA.
-
Chamber Setup: In the lower wells of the chemotaxis plate, add different concentrations of this compound (the chemoattractant) diluted in RPMI/BSA. Add medium alone as a negative control.
-
Insert Placement: Place the transwell inserts over the lower wells.
-
Cell Addition: Add the labeled neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow cells to migrate through the porous membrane towards the chemoattractant.
-
Cell Removal: After incubation, carefully remove the inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantification: Measure the fluorescence of the migrated cells that have adhered to the bottom of the lower well using a fluorescence plate reader.
-
Analysis: Plot the fluorescence intensity (representing the number of migrated cells) against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.
-
Standard Experimental Workflow
The characterization of a novel FPR agonist like this compound typically follows a multi-stage process from initial screening to detailed functional analysis.
Caption: Standard workflow for characterizing a novel FPR agonist.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Agonist Activity of FPR-A14: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of FPR-A14, a potent agonist of the Formyl Peptide Receptor (FPR). The information is curated for researchers and professionals in drug development, offering quantitative data, experimental insights, and signaling pathway visualizations to facilitate further investigation and application of this compound.
Quantitative Activity Profile of this compound
This compound has been identified as a robust activator of neutrophils, demonstrating significant potency in key cellular assays. The following table summarizes the available quantitative data on its biological activity.
| Biological Activity | EC50 Value | Cell Type | Reference |
| Neutrophil Chemotaxis | 42 nM | Neutrophils | [1] |
| Calcium (Ca2+) Mobilization | 630 nM | Neutrophils | [1] |
Deciphering the Structure-Activity Relationship
This compound, with the chemical name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a known agonist of the Formyl Peptide Receptor (FPR).[1][2][3] Its activity is attributed to its specific chemical structure, which allows it to bind to and activate FPR, a G protein-coupled receptor. This activation initiates a cascade of intracellular signaling events.
While a detailed SAR study involving systematic modification of the this compound structure is not extensively available in the public domain, its potency in neutrophil activation assays suggests that the key structural motifs—the benzodioxolane ring, the benzylidene hydrazide core, and the benzyloxy-methoxybenzylidene group—are crucial for its agonist function. The reference to the work by Schepetkin et al. (2007) suggests that this compound was identified through high-throughput screening for small-molecule activators of neutrophils, indicating its novelty and potent activity profile.
Experimental Methodologies
The following are generalized protocols for the key experiments used to characterize the activity of this compound, based on standard immunological and cell biology assays.
Neutrophil Chemotaxis Assay
This assay is fundamental for quantifying the chemotactic response of neutrophils towards an agonist like this compound.
-
Cell Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Loading: Isolated neutrophils are loaded into the upper wells, while the lower wells contain varying concentrations of this compound to establish a chemical gradient.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: Migrated cells in the lower wells are quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine the EC50 value, which represents the concentration required to elicit 50% of the maximal chemotactic response.
Calcium (Ca2+) Mobilization Assay
This assay measures the intracellular calcium influx, a hallmark of G protein-coupled receptor activation upon ligand binding.
-
Cell Preparation: Isolated neutrophils are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The basal fluorescence of the dye-loaded cells is measured using a fluorometer or a fluorescence microscope.
-
Stimulation: this compound at various concentrations is added to the cells.
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity is plotted against the concentration of this compound to calculate the EC50 value for calcium mobilization.
Visualizing the Molecular Mechanisms
To better understand the biological context of this compound's activity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound activates the FPR, leading to downstream signaling cascades.
Caption: Workflow for characterizing this compound activity in primary neutrophils.
Caption: Logical flow of the structure-activity relationship of this compound.
References
In-Depth Technical Guide: Formyl Peptide Receptor Subtypes Activated by FPR-A14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl peptide receptor (FPR) family, comprising three G protein-coupled receptors (GPCRs) in humans (FPR1, FPR2, and FPR3), plays a pivotal role in innate immunity and inflammation. These receptors are activated by a diverse array of ligands, including N-formylated peptides from bacteria and mitochondria, as well as various endogenous and synthetic molecules. FPR-A14 is a potent synthetic agonist of formyl peptide receptors that has been identified as a powerful tool for studying neutrophil activation. This technical guide provides a comprehensive overview of the FPR subtypes activated by this compound, presenting available quantitative data, detailed experimental protocols for key assays, and an analysis of the downstream signaling pathways.
FPR Subtype Activation by this compound
This compound has been established as a potent agonist at formyl peptide receptors, eliciting robust responses in neutrophils, which are known to express FPR1 and FPR2.[1] While detailed studies on the specific activity of this compound at each individual human FPR subtype (FPR1, FPR2, and FPR3) are not extensively available in the public domain, the compound's activity on mixed receptor populations in neutrophils provides valuable insights into its functional profile.
Quantitative Data on this compound Activity
The functional potency of this compound has been primarily characterized through its effects on human neutrophils. The following table summarizes the available quantitative data for this compound.
| Assay | Cell Type | Parameter | Value (nM) | Reference |
| Calcium Mobilization | Human Neutrophils | EC₅₀ | 630 | [2][3] |
| Chemotaxis | Human Neutrophils | EC₅₀ | 42 | [2][3] |
Note: The EC₅₀ values are derived from studies on neutrophils, which endogenously express multiple FPR subtypes, primarily FPR1 and FPR2. Therefore, these values represent the compound's combined effect on these receptors. Further studies using cell lines individually expressing each FPR subtype are required to determine the precise potency and selectivity of this compound.
Signaling Pathways Activated by this compound
Formyl peptide receptors are known to couple to inhibitory G proteins of the Gαi family. Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events that mediate the cellular responses of inflammation and immunity.
Upon binding of this compound to FPRs, the activated Gαi subunit and the Gβγ dimer dissociate and trigger multiple downstream signaling cascades:
-
Phospholipase C (PLC) Pathway and Calcium Mobilization: The Gβγ dimer activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signal for many neutrophil functions, including degranulation and activation of the respiratory burst.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation is known to stimulate the MAPK cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK pathways. These pathways are crucial for regulating gene expression, cell proliferation, differentiation, and apoptosis. The activation of these pathways is often mediated by Gβγ subunits and Protein Kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits can also activate PI3K, which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of FPR agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes from HEK293 cells stably transfected with human FPR1, FPR2, or FPR3.
-
Radiolabeled ligand (e.g., [³H]fMLF for FPR1).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize transfected cells in a hypotonic buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well filter plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and a range of concentrations of this compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of Gαq/11 or Gαi-Gβγ mediated PLC activation.
References
Preliminary In Vitro Studies of FPR-A14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on FPR-A14, a synthetic agonist of the Formyl Peptide Receptor (FPR). This document details the compound's known biological activities, the signaling pathways it modulates, and the experimental protocols for key in vitro assays. All quantitative data is summarized for comparative analysis, and signaling and experimental workflows are visualized using diagrams.
Core Biological Activity of this compound
This compound has been identified as a potent agonist for formyl peptide receptors, a class of G protein-coupled receptors (GPCRs) primarily involved in inflammatory responses and host defense. In vitro studies have demonstrated its ability to activate neutrophils and induce neuronal cell differentiation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's in vitro activity based on available literature.
| Biological Activity | Cell Type | Assay | Parameter | Value | Reference |
| Neutrophil Activation | Human Neutrophils | Chemotaxis | EC50 | 42 nM | [Schepetkin et al., 2007] |
| Human Neutrophils | Calcium Mobilization | EC50 | 630 nM | [Schepetkin et al., 2007] | |
| Neuronal Differentiation | Mouse Neuroblastoma (Neuro2a) | Morphological Assessment | Effective Concentration | 1 - 10 µM | [Cussell et al., 2019] |
Signaling Pathways of FPR Agonists
As an FPR agonist, this compound is presumed to activate downstream signaling cascades typical for this receptor family, particularly Formyl Peptide Receptor 2 (FPR2). These pathways are initiated by the coupling of the receptor to inhibitory G proteins (Gi).
Canoncial FPR2 Signaling Cascade
Activation of FPR2 by an agonist like this compound leads to the dissociation of the Gi protein into its α and βγ subunits. These subunits, in turn, trigger multiple downstream effector pathways.
Caption: Canonical FPR2 signaling pathway initiated by an agonist.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments cited for this compound. These protocols are based on established methods for similar assays.
Neutrophil Chemotaxis Assay
This assay quantifies the directed migration of neutrophils towards a chemoattractant, in this case, this compound.
Workflow:
Caption: Workflow for a neutrophil chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 10^-11 M to 10^-6 M.
-
Assay Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add the this compound dilutions or control buffer to the lower wells of the chamber.
-
Add the neutrophil suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Cell Staining and Counting: After incubation, remove the inserts. Fix and stain the cells that have migrated through the membrane to the lower side. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal chemotactic response, using a non-linear regression analysis.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with this compound.
Workflow:
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Dye Loading: Incubate the isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-45 minutes at 37°C in the dark.
-
Cell Washing: Wash the cells to remove extracellular dye and resuspend them in the assay buffer.
-
Fluorescence Measurement: Place the cell suspension in a cuvette or a multi-well plate in a fluorometer or a fluorescence plate reader.
-
Record the baseline fluorescence for a short period.
-
Add a specific concentration of this compound to the cells.
-
Immediately record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm. For Fluo-4, excitation is typically at ~490 nm and emission at ~520 nm.
-
-
Data Analysis: The change in intracellular calcium is proportional to the change in fluorescence. For Fura-2, the ratio of emissions at the two excitation wavelengths is calculated. For Fluo-4, the peak fluorescence intensity after agonist addition is determined.
-
EC50 Determination: Perform the assay with a range of this compound concentrations to generate a dose-response curve and calculate the EC50 value.
Neuro2a Cell Differentiation Assay
This assay assesses the ability of this compound to induce morphological changes indicative of neuronal differentiation in a neuroblastoma cell line.
Workflow:
Caption: Workflow for a Neuro2a cell differentiation assay.
Methodology:
-
Cell Culture: Culture Neuro2a mouse neuroblastoma cells in standard growth medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the Neuro2a cells into multi-well plates (e.g., 24-well plates) at a suitable density to allow for cell growth and differentiation.
-
Treatment: After allowing the cells to adhere (typically overnight), replace the growth medium with a medium containing different concentrations of this compound (e.g., 1, 2, 5, and 10 µM) or a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Image Acquisition: After the incubation period, acquire images of the cells in each well using a phase-contrast microscope.
-
Morphological Assessment: Visually assess the cells for morphological changes indicative of differentiation, such as the extension of neurites (processes longer than the cell body diameter).
-
Quantification: Quantify the percentage of differentiated cells by counting the number of cells with neurites versus the total number of cells in several random fields of view for each condition.
-
Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound to determine the dose-dependent effect of the compound on neuronal differentiation.
ERK Phosphorylation Assay
While not explicitly detailed for this compound in the initial findings, activation of the MAPK/ERK pathway is a common downstream event of FPR signaling. This assay would measure the phosphorylation of ERK1/2 as an indicator of pathway activation.
Workflow:
Caption: Workflow for an ERK phosphorylation assay.
Methodology:
-
Cell Culture and Preparation: Culture a suitable cell line expressing FPRs (e.g., neutrophils or a transfected cell line) to near confluence. If using an adherent cell line, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes).
-
Cell Lysis: After stimulation, immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After stripping, re-probe the membrane with a primary antibody for total ERK1/2 as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the fold-change in ERK phosphorylation relative to the untreated control.
Conclusion
The preliminary in vitro data for this compound demonstrate its potent activity as a formyl peptide receptor agonist. It effectively induces neutrophil chemotaxis and calcium mobilization at nanomolar concentrations and promotes the differentiation of neuroblastoma cells at micromolar concentrations. The presumed mechanism of action involves the activation of canonical GPCR signaling pathways, including the PLC/IP3/Ca2+ and PI3K/Akt/MAPK cascades. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other related compounds.
Investigating the Downstream Targets of a Novel Formyl Peptide Receptor: A Technical Guide for Researchers
Introduction
The Formyl Peptide Receptor (FPR) family, a group of G-protein coupled receptors (GPCRs), plays a critical role in host defense and inflammation. These receptors are activated by N-formylated peptides derived from bacteria and mitochondria, as well as a variety of other endogenous and exogenous ligands, to regulate key cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). This guide provides a comprehensive framework for investigating the downstream signaling targets of a novel or uncharacterized member of this family, hypothetically termed FPR-A14.
The strategies and protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of novel GPCRs. By following this guide, researchers can systematically elucidate the signaling pathways, downstream effectors, and functional consequences of this compound activation.
This compound: Initial Characterization and Ligand Binding
The initial step in characterizing a novel receptor like this compound is to determine its binding affinity for known or suspected ligands. This is typically achieved through radioligand binding assays or fluorescence-based competition assays. The data from these experiments are crucial for understanding the receptor's sensitivity and selectivity.
Table 1: Hypothetical Ligand Binding Affinities for this compound
| Ligand | Receptor | Assay Type | Kd (nM) | Ki (nM) |
| Ligand-X | This compound | Radioligand Binding | 1.2 ± 0.3 | - |
| Compound-Y | This compound | Competition Assay | - | 5.8 ± 1.1 |
| fMLP | This compound | Competition Assay | - | > 1000 |
| Anx-A1 | This compound | Competition Assay | - | 15.2 ± 2.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Core Signaling Pathways of FPRs
Upon ligand binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G-proteins. The specific G-protein activated (typically Gαi or Gαq) dictates the initial downstream signaling cascade. The following sections detail the key pathways to investigate for a novel FPR like this compound.
Gαi-Mediated Signaling
Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate other effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
.dot
Caption: Gαi-mediated signaling cascade upon this compound activation.
Gαq-Mediated Signaling
If this compound couples to Gαq, it will directly activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Pathway
A common downstream consequence of FPR activation is the phosphorylation and activation of the MAPK/ERK cascade (ERK1/2). This pathway is crucial for regulating gene expression, cell proliferation, and differentiation. Investigating the phosphorylation status of key proteins in this cascade is essential.
.dot
Caption: The MAPK/ERK signaling pathway downstream of this compound.
Experimental Protocols for Target Identification
The following protocols provide detailed methodologies for assessing the activation of key signaling pathways downstream of this compound.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq or Gβγ-mediated PLC activation.
Methodology:
-
Cell Culture: Plate this compound expressing cells (e.g., HEK293 or differentiated HL-60) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Baseline Reading: Measure the baseline fluorescence for 15-30 seconds.
-
Ligand Injection: Inject the test ligand (e.g., Ligand-X) and continue to measure fluorescence for an additional 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the amount of intracellular calcium released.
Table 2: Hypothetical EC50 Values for Calcium Mobilization
| Ligand | Receptor | EC50 (nM) |
| Ligand-X | This compound | 8.5 ± 1.2 |
| Anx-A1 | This compound | 45.7 ± 5.3 |
| ATP (Control) | Endogenous P2Y | 150 ± 22 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Protocol 2: cAMP Accumulation Assay
This assay determines if this compound couples to Gαi by measuring the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate this compound expressing cells in a 96-well plate.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 10-15 minutes to prevent cAMP degradation.
-
Stimulation: Treat cells with Forskolin (an adenylyl cyclase activator) in the presence or absence of the this compound ligand for 15-30 minutes.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A reduction in Forskolin-induced cAMP levels in the presence of the ligand indicates Gαi coupling.
Protocol 3: Western Blot for MAPK/ERK Phosphorylation
This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylated forms of ERK1/2.
Methodology:
-
Cell Stimulation: Plate this compound expressing cells and serum-starve overnight. Stimulate cells with the ligand for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Workflow for Downstream Target Identification
A systematic approach is required to efficiently identify and validate the downstream targets of this compound. The following workflow outlines a logical progression from initial screening to functional validation.
.dot
Caption: Experimental workflow for this compound downstream target identification.
Conclusion
The investigation of a novel receptor such as this compound requires a multi-pronged approach that combines biochemical assays, molecular biology techniques, and functional readouts. By systematically evaluating the canonical signaling pathways associated with the FPR family—including G-protein coupling, calcium mobilization, cAMP modulation, and MAPK activation—researchers can build a comprehensive signaling profile. The subsequent use of broader techniques like transcriptomics and proteomics will uncover novel downstream effectors, which can then be validated through functional assays. This structured methodology will not only elucidate the biological role of this compound but also identify potential points of therapeutic intervention.
The Molecular Impact of FPR-A14 on Gene Expression in Target Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPR-A14, a synthetic agonist for the N-formyl peptide receptor (FPR) family, has demonstrated significant biological activity, notably in the induction of cellular differentiation and activation of immune cells. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on gene expression within target cells. While comprehensive transcriptomic data for this compound remains to be fully elucidated in published literature, this document synthesizes available information on its cellular effects, delineates the implicated signaling pathways, and provides detailed experimental protocols utilized in its characterization. This guide serves as a foundational resource for researchers investigating the therapeutic potential and molecular mechanisms of this compound and other FPR agonists.
Introduction
The N-formyl peptide receptor (FPR) family, comprising FPR1, FPR2, and FPR3 in humans, are G protein-coupled receptors (GPCRs) that play a critical role in host defense and inflammation.[1] These receptors are activated by a diverse array of ligands, including N-formylated peptides derived from bacteria and mitochondria, as well as various synthetic and endogenous molecules.[1] this compound is a small molecule agonist that has been identified as a potent activator of neutrophils and an inducer of differentiation in neuroblastoma cells.[2][3] Understanding the downstream consequences of this compound-mediated receptor activation, particularly its influence on gene expression, is crucial for evaluating its therapeutic potential in oncology and inflammatory diseases.
Cellular Effects and Impact on Gene Expression
The primary characterized effects of this compound are the activation of neutrophils and the induction of differentiation in neuroblastoma cell lines.[2] While large-scale gene expression profiling studies specifically using this compound are not yet available in the public domain, the observed phenotypic changes strongly suggest significant alterations in gene expression programs.
Neutrophil Activation
This compound is a potent activator of neutrophils, inducing chemotaxis and calcium mobilization. This activation is a complex process known to involve widespread changes in gene expression. Studies on other FPR agonists have shown that neutrophil activation leads to the upregulation of genes involved in inflammation, such as cytokines and chemokines, as well as genes related to cell survival and apoptosis. It is highly probable that this compound triggers a similar transcriptomic reprogramming in neutrophils.
Neuroblastoma Cell Differentiation
In Neuro2a (N2a) mouse neuroblastoma cells, this compound induces a significant, dose-dependent differentiation response. This process involves a shift from a proliferative, undifferentiated state to a post-mitotic, neuron-like phenotype. Such a fundamental change in cell fate is invariably driven by a profound alteration of the cellular transcriptome. Key developmental and neuron-specific genes are expected to be upregulated, while genes promoting cell cycle progression and maintaining an undifferentiated state are likely downregulated.
Table 1: Anticipated Gene Expression Changes in Neuroblastoma Cells Treated with this compound
| Gene Category | Predicted Expression Change | Potential Gene Targets (Examples) |
| Neuronal Differentiation Markers | Upregulated | Tubb3 (βIII-tubulin), Map2, Nefl (Neurofilament Light) |
| Cell Cycle Regulators | Downregulated | Cyclins (e.g., Ccnd1), Cdks (e.g., Cdk4/6) |
| Transcription Factors | Modulated | NeuroD1, Mash1, Sox2 |
| Signaling Molecules | Modulated | Components of MAPK/ERK, PI3K/Akt pathways |
Note: This table is predictive and based on the known effects of neuronal differentiation agents. Specific gene expression changes induced by this compound require experimental validation.
Signaling Pathways
This compound is known to exert its effects through the activation of Formyl Peptide Receptors, primarily FPR1 and FPR2. Upon agonist binding, these GPCRs initiate a cascade of intracellular signaling events that ultimately lead to changes in cellular function and gene expression.
FPR-Mediated Signaling Cascade
The canonical signaling pathway for FPRs involves coupling to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates several downstream signaling cascades.
This diagram illustrates the key signaling molecules activated downstream of FPR upon binding by this compound. The activation of transcription factors such as NF-κB, AP-1, and CREB is a critical step in translating the initial signal into long-term changes in gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture and Differentiation Assay (Neuro2a cells)
-
Cell Culture: Mouse neuroblastoma Neuro2a (N2a) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation Induction: For differentiation assays, N2a cells are seeded in appropriate culture vessels. After 24 hours, the culture medium is replaced with serum-free medium containing varying concentrations of this compound (e.g., 1-10 µM).
-
Morphological Analysis: Cell differentiation is assessed morphologically after 48 hours of incubation. Differentiated cells are identified by the presence of neurites longer than twice the cell body diameter. The percentage of differentiated cells is determined by counting at least 300 cells in random fields of view under a phase-contrast microscope.
Neutrophil Isolation and Calcium Mobilization Assay
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of erythrocytes.
-
Calcium Mobilization: Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with this compound, and changes in intracellular calcium concentration are measured using a fluorometer or a fluorescence microscope. The EC50 value is calculated from the dose-response curve.
siRNA-Mediated Gene Knockdown
-
Transfection: N2a cells are transiently transfected with small interfering RNAs (siRNAs) targeting FPR1, FPR2, or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Gene Silencing Verification: The efficiency of gene knockdown is confirmed 48-72 hours post-transfection by quantitative real-time PCR (qRT-PCR) or Western blotting for FPR1 and FPR2.
-
Functional Assays: The effect of FPR1 and/or FPR2 knockdown on this compound-induced differentiation or other cellular responses is then assessed using the protocols described above.
Future Directions and Conclusion
The current body of research provides a solid foundation for understanding the biological activities of this compound. However, to fully elucidate its impact on gene expression, further studies employing genome-wide transcriptomic analyses, such as RNA-sequencing or microarray analysis, are imperative. Such studies would provide a comprehensive, unbiased view of the gene regulatory networks modulated by this compound in various target cells. This would not only enhance our understanding of its mechanism of action but also aid in the identification of novel biomarkers and therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA | PLOS One [journals.plos.org]
- 3. Redirecting [linkinghub.elsevier.com]
Initial Screening of FPR-A14 in Different Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial screening of FPR-A14, a synthetic agonist of the Formyl Peptide Receptors (FPRs). This compound has demonstrated significant biological activity in two distinct cell lineages: neutrophils and neuroblastoma cells. In neutrophils, it potently induces chemotaxis and calcium mobilization, key functions in the innate immune response. In neuroblastoma cell lines, this compound promotes morphological differentiation, suggesting a potential role in cancer therapy. This document summarizes the quantitative data from these initial studies, provides detailed experimental protocols for the key assays performed, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule agonist targeting the Formyl Peptide Receptor family, which are G-protein coupled receptors primarily involved in sensing bacterial components and regulating inflammatory responses. The chemical name for this compound is 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide. It has a molecular weight of 404.42 g/mol and is available at a purity of ≥98%.
Data Summary: this compound Activity in Neutrophils and Neuroblastoma Cells
The initial screening of this compound has revealed distinct, dose-dependent effects on both immune and cancerous cell lines. The quantitative data from these studies are summarized below.
Table 1: In Vitro Activity of this compound on Human Neutrophils
| Parameter | EC50 Value | Cell Type | Source |
| Chemotaxis | 42 nM | Human Neutrophils | Schepetkin et al., 2007 |
| Ca2+ Mobilization | 630 nM | Human Neutrophils | Schepetkin et al., 2007 |
Table 2: Effect of this compound on Neuroblastoma Cell Differentiation
| Cell Line | This compound Concentration | Observed Effect | Source |
| Neuro2a (N2a) | 1-10 µM | Dose-dependent differentiation | Cussell et al., 2019[1] |
| IMR-32 | 100 µM | Morphological differentiation | Cussell et al., 2019[1] |
| SH-SY5Y | 100 µM | Morphological differentiation | Cussell et al., 2019[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Neutrophil Chemotaxis Assay
This protocol is adapted from standard Boyden chamber assays used to assess the chemotactic response of neutrophils.[2][3]
Materials:
-
This compound
-
Human neutrophils, isolated from healthy donors
-
Boyden chamber with a 5 µm pore size polycarbonate membrane
-
Chemoattractant (e.g., fMLP as a positive control)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Plate reader for quantifying migrated cells
Procedure:
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should bracket the expected EC50 value.
-
Add the this compound dilutions or control solutions to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.
-
Stain and count the migrated cells on the bottom surface of the membrane using a microscope. Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay.
-
Plot the number of migrated cells against the concentration of this compound to determine the EC50 value.
Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure intracellular calcium mobilization in response to this compound.
Materials:
-
This compound
-
Human neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Isolate human neutrophils as described in the chemotaxis assay protocol.
-
Load the neutrophils with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Pipette the cell suspension into a black-walled, clear-bottom 96-well plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the this compound dilutions or control solutions to the wells and continue recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound and plot the data to determine the EC50 value.
Neuroblastoma Cell Differentiation Assay
This protocol is based on the methods described by Cussell et al. (2019) for inducing differentiation in neuroblastoma cell lines.
Materials:
-
This compound
-
Neuro2a, IMR-32, or SH-SY5Y neuroblastoma cells
-
Complete culture medium appropriate for the cell line
-
Serum-free culture medium
-
Microscope with imaging capabilities
Procedure:
-
Culture the neuroblastoma cells in their complete growth medium until they reach approximately 70-80% confluency.
-
Seed the cells into 24-well plates at a suitable density for differentiation experiments.
-
Allow the cells to adhere overnight.
-
The next day, replace the complete medium with serum-free medium containing the desired concentration of this compound (1-10 µM for N2a, 100 µM for IMR-32 and SH-SY5Y). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-72 hours.
-
Observe and document the morphological changes indicative of neuronal differentiation, such as neurite outgrowth, using a microscope.
-
Quantify the percentage of differentiated cells by counting the number of cells with neurites longer than the cell body diameter in multiple random fields.
-
For a more detailed analysis, immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2) can be performed.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the initial screening of this compound.
References
- 1. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for Calcium Mobilization Assay with FPR-A14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor (FPR) is a G-protein coupled receptor (GPCR) that plays a crucial role in the innate immune system by recognizing N-formyl peptides derived from bacteria and mitochondria. Activation of FPRs on phagocytic leukocytes triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species. FPR-A14 is a potent synthetic agonist of the formyl peptide receptor family. This document provides a detailed protocol for performing a calcium mobilization assay to characterize the activity of this compound and other FPR ligands.
Calcium mobilization is a key downstream event following the activation of Gq-coupled GPCRs like FPRs. This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor stimulation, providing a robust and quantifiable readout of receptor activation. The protocol described herein utilizes the fluorescent calcium indicator Fluo-4 AM, a cell-permeable dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium.
Signaling Pathway
Upon binding of an agonist such as this compound, the Formyl Peptide Receptor (FPR) undergoes a conformational change, activating the associated heterotrimeric G-protein. The Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.
Caption: this compound mediated calcium signaling pathway.
Experimental Workflow
The general workflow for the calcium mobilization assay involves cell preparation, loading of the fluorescent calcium indicator, stimulation with the agonist, and detection of the fluorescent signal. The "no-wash" format is often preferred for high-throughput screening as it simplifies the procedure and reduces well-to-well variability.
Caption: General workflow for a calcium mobilization assay.
Data Presentation
The potency of FPR agonists is typically determined by their half-maximal effective concentration (EC₅₀) in inducing a calcium response. The following table summarizes the EC₅₀ values for this compound and other commonly used FPR agonists.
| Compound | Target Receptor(s) | Cell Type | Assay | EC₅₀ (nM) | Reference |
| This compound | FPR | Human Neutrophils | Calcium Mobilization | 630 | [1] |
| fMLF (N-Formylmethionyl-leucyl-phenylalanine) | FPR1 | Human Neutrophils | Chemotaxis | 0.07 | [2] |
| WKYMVm | FPR2/ALX | Human Neutrophils | Calcium Mobilization | pM range | [2] |
| Compound 17b | FPR1/FPR2 | Human Neutrophils | Calcium Mobilization | 800 | [3][4] |
| ACT-389949 | FPR2/ALX | Monocytes | Receptor Internalization | 3 |
Experimental Protocols
Materials and Reagents
-
Cells: Human neutrophils or a cell line expressing the formyl peptide receptor (e.g., HL-60 cells differentiated to a neutrophil-like phenotype).
-
This compound and other FPR agonists/antagonists.
-
Fluo-4 AM (Acetoxymethyl) ester: Calcium-sensitive dye.
-
Pluronic F-127: A non-ionic surfactant to aid in dye solubilization.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage from cells (optional, but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the cell type used.
-
Dimethyl sulfoxide (DMSO): For dissolving compounds and dyes.
-
Black, clear-bottom 96-well or 384-well microplates: Coated with Poly-D-Lysine for non-adherent cells.
-
Fluorescence microplate reader: With kinetic reading capability and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm).
Protocol for Calcium Mobilization Assay in Human Neutrophils
This protocol is adapted for non-adherent cells like human neutrophils.
1. Cell Preparation:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
For non-adherent cells, pre-coat the microplate wells with Poly-D-Lysine according to the manufacturer's instructions to promote cell attachment.
-
Seed 100 µL of the cell suspension per well in a 96-well plate (adjust volume for 384-well plates).
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 2-5 minutes to gently pellet the cells at the bottom of the wells.
2. Dye Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare the dye loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in the assay buffer. To aid in solubilization, first mix the required volume of Fluo-4 AM stock with an equal volume of the 20% Pluronic F-127 solution before diluting in the assay buffer.
-
If using, add probenecid to the dye loading solution to a final concentration of 1-2.5 mM.
-
Carefully remove the supernatant from the cell plate, leaving the cell pellet.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark. Following this, allow the plate to equilibrate to room temperature for 15-30 minutes.
3. Compound Preparation:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Perform serial dilutions of the compounds in the assay buffer in a separate compound plate. Prepare these at a concentration that is 2X to 5X the final desired concentration, depending on the volume to be added to the cell plate.
4. Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence kinetically (e.g., one reading every 1-2 seconds) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injection system, add the desired volume of the compound from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F₀), or as the change in fluorescence (F - F₀).
-
For each concentration of the agonist, determine the peak fluorescence response.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value. The equation for this is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))
Conclusion
This application note provides a comprehensive guide for performing a calcium mobilization assay to characterize the activity of the FPR agonist, this compound. The provided protocols and data will enable researchers to reliably assess the potency of various FPR ligands and to further investigate the role of FPR signaling in health and disease. Careful optimization of cell density, dye concentration, and incubation times may be necessary for specific cell types and experimental conditions.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Application Notes and Protocols for FPR-A14 Induced Neuroblastoma Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from undifferentiated neural crest cells, presents a significant clinical challenge, particularly in high-risk cases.[1][2][3] A key therapeutic strategy involves inducing differentiation of malignant neuroblasts into mature, non-proliferative neuronal cells.[1][4] This document provides a detailed guide for utilizing a novel compound, FPR-A14, to induce differentiation in neuroblastoma cell lines. While specific data on this compound is emerging, the protocols and methodologies outlined below are based on established principles of neuroblastoma differentiation, primarily drawing parallels with the well-characterized inducing agent, all-trans-retinoic acid (ATRA). These guidelines are intended to serve as a comprehensive starting point for researchers investigating the therapeutic potential of this compound.
Principle and Mechanism of Action (Hypothetical)
This compound is hypothesized to function as a potent inducer of neuronal differentiation in neuroblastoma cells. While the precise mechanism is under investigation, it is postulated that this compound activates key signaling pathways essential for neuronal development and cell cycle arrest. Similar to the action of retinoic acid, which interacts with nuclear retinoic acid receptors (RARs) to regulate gene transcription, this compound may engage with specific cellular targets to initiate a cascade of events leading to a mature neuronal phenotype. This process is expected to involve the upregulation of neuronal markers, morphological changes such as neurite outgrowth, and a significant reduction in proliferative capacity.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from this compound induced neuroblastoma differentiation experiments, based on typical results observed with established differentiation agents.
Table 1: Morphological Changes in SH-SY5Y Cells Post-FPR-A14 Treatment
| Time Point (Days) | Mean Neurite Length (µm) | Mean Soma Area (µm²) | Percentage of Differentiated Cells (%) |
| 0 (Control) | 15 ± 2.5 | 550 ± 50 | < 5 |
| 3 | 45 ± 5.1 | 700 ± 65 | 30 - 40 |
| 7 | 95 ± 10.2 | 850 ± 70 | 60 - 70 |
| 14 | 150 ± 15.8 | 950 ± 80 | > 80 |
Data are presented as mean ± standard error of the mean (SEM). The percentage of differentiated cells is determined by the presence of at least one neurite twice the length of the cell body.
Table 2: Expression of Neuronal Differentiation Markers (Relative Fold Change)
| Gene/Protein Marker | 3 Days Post-Treatment | 7 Days Post-Treatment | 14 Days Post-Treatment |
| β-III Tubulin (Tuj1) | 2.5 | 5.0 | 8.0 |
| MAP2 | 2.0 | 4.5 | 7.5 |
| Synaptophysin | 1.5 | 3.5 | 6.0 |
| NeuN | 1.8 | 4.0 | 7.0 |
| MYCN | 0.6 | 0.3 | 0.1 |
Values represent the fold change in mRNA or protein expression relative to untreated control cells, as determined by qPCR or Western blot, respectively.
Experimental Protocols
Protocol 1: Culture and Differentiation of SH-SY5Y Neuroblastoma Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
6-well or 24-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Maintenance: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with 5% CO₂. Passage cells when they reach 80-90% confluency.
-
Seeding for Differentiation: Seed SH-SY5Y cells into 6-well or 24-well plates at a density of 2 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium. A typical starting concentration, analogous to retinoic acid, would be in the range of 1-10 µM.
-
Aspirate the existing medium from the cells and replace it with the this compound containing medium.
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
-
Incubation and Medium Change: Incubate the cells for the desired duration (e.g., 3, 7, or 14 days). Change the medium containing fresh this compound every 2-3 days.
Protocol 2: Assessment of Neuronal Morphology
Materials:
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition: At designated time points (e.g., daily or every other day), capture images of the cells using a phase-contrast microscope.
-
Neurite Outgrowth Analysis:
-
Using image analysis software, manually or automatically trace the length of neurites from the cell body to the tip.
-
Measure the soma area of individual cells.
-
A cell is considered differentiated if it possesses at least one neurite that is twice the length of its cell body.
-
-
Quantification: For each experimental condition, measure at least 50-100 cells from multiple random fields of view. Calculate the average neurite length, soma area, and the percentage of differentiated cells.
Protocol 3: Immunofluorescence Staining for Neuronal Markers
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-β-III Tubulin, anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Imaging: Wash with PBS and mount the coverslips. Visualize the cells using a fluorescence microscope.
Protocol 4: Western Blot Analysis of Protein Expression
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for this compound induced neuroblastoma differentiation.
Caption: Postulated signaling cascade initiated by this compound.
References
- 1. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroblastoma: When Differentiation Goes Awry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibody conjugates in neuroblastoma: a step forward in precision medicine [frontiersin.org]
- 4. Retinoic acid induces differentiation in neuroblastoma via ROR1 by modulating retinoic acid response elements - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of FPR-A14 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a potent synthetic agonist for the N-formyl peptide receptor (FPR), a G protein-coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils, and also found on other cell types including neuronal cells.[1][2][3] Activation of FPRs by agonists like this compound initiates a cascade of intracellular signaling events crucial for innate immunity and inflammatory responses. These events include chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS).[4][5] Furthermore, this compound has been shown to induce dose-dependent differentiation of neuroblastoma cells.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in various cell culture-based assays. The following sections outline methodologies for assessing cytotoxicity, determining dose-response relationships for specific cellular functions, and investigating the underlying signaling pathways.
Data Presentation
The following table summarizes key quantitative data for this compound derived from published literature. This information serves as a starting point for designing experiments to determine the optimal concentration for your specific cell type and experimental conditions.
| Parameter | Cell Type | Value | Reference |
| EC50 (Chemotaxis) | Human Neutrophils | 42 nM | |
| EC50 (Ca2+ Mobilization) | Human Neutrophils | 630 nM | |
| Effective Concentration (Cell Differentiation) | Mouse Neuroblastoma N2a cells | 1 - 10 µM |
Experimental Protocols
Determining the Optimal Concentration Range: A Step-by-Step Workflow
The process of determining the optimal this compound concentration involves a series of experiments to assess its effect on cell viability and its potency in inducing a specific biological response.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration range of this compound that is non-toxic to the target cells.
Materials:
-
Target cells (e.g., HL-60 differentiated into neutrophil-like cells, or N2a neuroblastoma cells)
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol for Dose-Response Curve: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol measures the chemotactic response of neutrophils to a gradient of this compound.
Materials:
-
Freshly isolated human neutrophils or differentiated HL-60 cells
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
Boyden chamber apparatus with 3-5 µm pore size filters
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Resuspend neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in the same medium (e.g., 1 nM to 1 µM).
-
Assay Setup: Add the this compound dilutions to the lower wells of the Boyden chamber. Place the filter membrane over the lower wells.
-
Cell Addition: Add 100 µL of the cell suspension to the upper chamber of each well.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Cell Fixation and Staining: After incubation, remove the filter, fix it, and stain it with a Romanowsky-type stain.
-
Cell Counting: Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis: Plot the number of migrated cells against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol for Dose-Response Curve: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Target cells (e.g., neutrophils, N2a cells)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound at 2x the final desired concentration in HBSS.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a few seconds.
-
Compound Injection: Inject the this compound dilutions into the wells and continue to record the fluorescence intensity over time (typically 1-5 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
This compound Signaling Pathway
Activation of the Formyl Peptide Receptor (FPR) by this compound triggers a signaling cascade that is characteristic of G protein-coupled receptors. The receptor is coupled to an inhibitory G-protein (Gi). Upon ligand binding, the G-protein dissociates into its α and βγ subunits, which in turn activate downstream effector molecules.
This signaling cascade ultimately leads to various cellular responses, including chemotaxis, the production of reactive oxygen species (ROS), and in certain cell types, differentiation. The specific outcomes are dependent on the cell type and the expression profile of downstream signaling components.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing FPR-A14 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor (FPR) is a G protein-coupled receptor (GPCR) that plays a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria and mitochondria. Its activation on phagocytic leukocytes, such as neutrophils, triggers a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This makes FPR a significant target for therapeutic intervention in inflammatory diseases and cancer. FPR-A14 is a potent synthetic agonist of FPR, making it a valuable tool for studying FPR signaling and for use in high-throughput screening (HTS) campaigns to identify novel modulators of this receptor.[1][2][3][4]
These application notes provide a comprehensive guide for utilizing this compound in HTS assays. The protocols are designed to be adaptable to various laboratory settings and instrumentation.
This compound: A Potent Agonist for High-Throughput Screening
This compound has been identified as a potent activator of neutrophils through its interaction with FPR. Its efficacy has been demonstrated in functional assays such as calcium mobilization and chemotaxis, making it a suitable positive control and tool compound for HTS campaigns.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in relevant cell-based assays. This data is crucial for designing dose-response experiments and for setting appropriate concentrations in HTS protocols.
| Assay Type | Cell Type | Parameter | Value (nM) | Reference |
| Calcium Mobilization | Human Neutrophils | EC50 | 630 | [2] |
| Chemotaxis | Human Neutrophils | EC50 | 42 |
FPR Signaling Pathway
Activation of FPR by an agonist like this compound initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key event that is readily measurable in HTS formats.
High-Throughput Screening Experimental Workflow
A typical HTS workflow for identifying modulators of FPR using this compound involves several key stages, from assay development to hit confirmation. The following diagram outlines a logical progression for an agonist screen.
Experimental Protocols
Two common and robust HTS assays for screening FPR agonists are the Calcium Mobilization Assay and the GTPγS Binding Assay.
Calcium Mobilization Assay (Fluorescence-Based)
This is the most common HTS assay for FPR and other Gq-coupled or Gi-coupled GPCRs. It measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells: A cell line stably expressing human FPR (e.g., U937, HL-60, or a recombinant cell line like CHO or HEK293).
-
This compound: For use as a positive control.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM, Calcium-5, or a no-wash equivalent.
-
Probenecid: (Optional, to inhibit dye leakage).
-
Microplates: 384- or 1536-well black, clear-bottom plates.
-
Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed FPR-expressing cells into the microplates at a predetermined optimal density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark. For no-wash dyes, the dye is added directly to the cell culture medium.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate with test compounds and this compound as a positive control, typically at 4x the final desired concentration.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will record a baseline fluorescence, then automatically add the compounds to the cell plate and continue to record the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Calculate the response for each well (e.g., maximum-minimum fluorescence).
-
For primary screens, identify hits based on a predefined activity threshold relative to the positive control (this compound).
-
For confirmed hits, perform dose-response curves to determine EC50 values.
-
GTPγS Binding Assay (Radiometric)
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a more direct measure of G protein activation.
Materials:
-
Membrane Preparation: Membranes from cells expressing a high level of FPR.
-
This compound: For use as a positive control.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
GDP: To ensure G proteins are in an inactive state at baseline.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and a reducing agent like DTT.
-
Scintillation Proximity Assay (SPA) beads: (Optional, for a homogeneous assay format).
-
Microplates: 96- or 384-well plates.
-
Filtration apparatus or Scintillation Counter.
Protocol:
-
Assay Setup:
-
In each well of the microplate, combine the cell membrane preparation, GDP, and the test compound or this compound.
-
Incubate for a short period to allow compound binding.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound [³⁵S]GTPγS. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
SPA Method: If using SPA beads, add the beads to the reaction mixture. The binding of [³⁵S]GTPγS to the G proteins on the membranes, which are captured by the beads, brings the radiolabel into close proximity to the scintillant in the beads, generating a light signal that can be measured on a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity or light signal is proportional to the extent of G protein activation.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Identify hits and perform dose-response analysis as described for the calcium mobilization assay.
-
HTS Assay Validation and Quality Control
Z'-Factor
The Z'-factor is a statistical measure of the quality of an HTS assay, reflecting both the dynamic range of the signal and the data variation.
Formula: Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|
Where:
-
μ_positive = mean of the positive control (e.g., this compound)
-
μ_negative = mean of the negative control (e.g., vehicle)
-
σ_positive = standard deviation of the positive control
-
σ_negative = standard deviation of the negative control
Interpretation:
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
Signal-to-Background (S/B) Ratio
The S/B ratio is a simpler measure of the assay window.
Formula: S/B = μ_positive / μ_negative
A higher S/B ratio is generally better, but it does not account for data variability. A minimum S/B of 2-3 is often desired for HTS assays.
Summary
This compound is a valuable tool for conducting HTS assays to discover novel modulators of the Formyl Peptide Receptor. The calcium mobilization assay is a robust and widely used primary screening method, while the GTPγS binding assay can serve as a valuable secondary or alternative primary assay. Rigorous assay validation, including the determination of an acceptable Z'-factor, is essential for the success of any HTS campaign. These application notes and protocols provide a solid foundation for researchers to develop and execute high-quality screening assays targeting FPR.
References
Assessing the Impact of FPR-A14 on Phagocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the effect of the Formyl Peptide Receptor-A14 (FPR-A14) on phagocytosis. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound, a murine homolog of the human Formyl Peptide Receptor 1 (FPR1), is a G protein-coupled receptor known to play a role in chemotaxis and inflammation. Emerging evidence suggests its involvement in regulating phagocytosis, a critical process in the innate immune response for clearing pathogens and cellular debris.[1] Understanding the modulatory effects of this compound on this fundamental cellular process is crucial for developing novel therapeutics targeting inflammatory and infectious diseases.
Key Concepts and Signaling Pathways
Phagocytosis is a complex process initiated by the recognition and binding of particles to cell surface receptors on phagocytes, such as macrophages and neutrophils. This engagement triggers a cascade of intracellular signaling events, leading to actin cytoskeleton rearrangement, membrane extension, and engulfment of the target particle.[2]
Activation of this compound by its ligands is believed to enhance phagocytosis. One proposed signaling pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of Akt.[1] Activated Akt can then modulate downstream effectors that orchestrate the cytoskeletal changes necessary for particle engulfment.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated enhancement of phagocytosis.
References
Application Notes and Protocols for FPR Agonist Treatment of Primary Human Neutrophils
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the treatment of primary human neutrophils with a generic Formyl Peptide Receptor (FPR) agonist, exemplified here as FPR-A14. Due to the lack of specific data for a compound designated "this compound" in the current literature, this document outlines protocols and expected outcomes based on the well-characterized effects of potent FPR agonists on human neutrophils.
Introduction
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), are critical for host defense against pathogens. The Formyl Peptide Receptor (FPR) family, particularly FPR1 and FPR2, are G-protein coupled receptors (GPCRs) highly expressed on neutrophils that recognize formylated peptides derived from bacteria and mitochondria, as well as other synthetic and endogenous ligands. Activation of these receptors triggers a cascade of intracellular signaling events leading to potent neutrophil activation. These pathways represent attractive targets for therapeutic intervention in inflammatory diseases and cancer. This document details the protocols to study the effects of FPR agonists on primary human neutrophils.
Data Presentation
The following tables summarize quantitative data for the effects of common FPR agonists on various neutrophil functions. These values can serve as a reference for expected outcomes when testing a novel FPR agonist like this compound.
Table 1: Agonist-Induced Neutrophil Activation Markers
| Agonist | Parameter | EC50 (nM) | Reference |
| fMLP | CD11b Expression | 5 | [1] |
| fMLP | CD62L Shedding | 8 | [1] |
| fMLP | CD66b Expression | 6 | [1] |
| fMLP | CD63 Expression | 19 | [1] |
| fMLP | ROS Production | 50 | [1] |
| WKYMVm (mouse) | ROS Production | 38 | |
| WKYMVm (mouse) | CD62L Shedding | 54 | |
| WKYMVm (mouse) | CD11b Expression | 119 | |
| WKYMVm (mouse) | CD63 Expression | 355 |
Table 2: Agonist-Induced Chemotaxis
| Chemoattractant | Optimal Concentration | Reference |
| fMLP | 1 nM - 100 nM | |
| IL-8 (CXCL8) | Dose-dependent | |
| CXCL1 | Dose-dependent |
Experimental Protocols
Isolation of Primary Human Neutrophils
A standard method for isolating human neutrophils from whole blood involves density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., EDTA, Heparin) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque, Polymorphprep)
-
Dextran solution
-
Hypotonic lysis buffer (e.g., 0.2% NaCl)
-
Isotonic saline (e.g., 1.6% NaCl)
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
Phosphate Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer whole blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers of plasma, mononuclear cells, neutrophils, and erythrocytes will be visible.
-
Carefully aspirate and discard the upper layers, leaving the neutrophil layer.
-
Transfer the neutrophil-rich layer to a new centrifuge tube.
-
To remove contaminating red blood cells (RBCs), perform hypotonic lysis. Resuspend the cell pellet in cold 0.2% NaCl for 30 seconds, then restore isotonicity by adding an equal volume of 1.6% NaCl.
-
Centrifuge at 250 x g for 5-10 minutes at 4°C.
-
Wash the neutrophil pellet twice with HBSS without Ca2+/Mg2+.
-
Resuspend the final neutrophil pellet in the desired experimental buffer.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers like CD15 and CD66b.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated primary human neutrophils
-
Boyden chamber or Transwell inserts (3-5 µm pore size)
-
Chemoattractant (e.g., this compound, fMLP)
-
Assay medium (e.g., serum-free RPMI-1640)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Resuspend isolated neutrophils in serum-free medium.
-
Add the chemoattractant (e.g., this compound at various concentrations) to the lower chamber of the Boyden chamber.
-
Seed the neutrophils in the upper chamber of the insert.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.
-
After incubation, quantify the number of neutrophils that have migrated to the lower chamber by measuring ATP levels using a luminescent-based method.
-
The luminescence signal is directly proportional to the number of migrated cells.
Calcium Mobilization Assay
FPR activation leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.
Materials:
-
Isolated primary human neutrophils
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HBSS with Ca2+/Mg2+
-
FPR agonist (e.g., this compound)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Load the isolated neutrophils with a calcium indicator dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in HBSS with Ca2+/Mg2+.
-
Record the baseline fluorescence.
-
Add the FPR agonist (e.g., this compound) and immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
Degranulation Assay
Neutrophil degranulation involves the release of granule contents, which can be measured by quantifying the activity of specific enzymes or the surface expression of granule membrane proteins.
Materials:
-
Isolated primary human neutrophils
-
FPR agonist (e.g., this compound)
-
Substrate for myeloperoxidase (MPO) (e.g., TMB) or elastase
-
Flow cytometer
-
Antibodies against granule markers (e.g., CD63 for azurophilic granules, CD66b for specific granules)
Procedure (Enzyme Activity):
-
Incubate isolated neutrophils with the FPR agonist (e.g., this compound) for a specified time.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant.
-
Measure the activity of released enzymes like MPO or elastase in the supernatant using a colorimetric substrate.
Procedure (Flow Cytometry):
-
Stimulate neutrophils with the FPR agonist.
-
Stain the cells with fluorescently labeled antibodies against granule membrane proteins that are translocated to the cell surface upon degranulation (e.g., CD63, CD66b).
-
Analyze the cells by flow cytometry to quantify the increase in surface marker expression.
Reactive Oxygen Species (ROS) Production Assay
The "oxidative burst" is a key neutrophil function where large amounts of ROS are produced by the NADPH oxidase complex.
Materials:
-
Isolated primary human neutrophils
-
FPR agonist (e.g., this compound)
-
ROS-sensitive fluorescent probe (e.g., Dihydrorhodamine 123 (DHR123), Luminol)
-
Flow cytometer or luminometer
Procedure (Flow Cytometry with DHR123):
-
Pre-incubate isolated neutrophils with DHR123.
-
Stimulate the cells with the FPR agonist (e.g., this compound).
-
The intracellular ROS will oxidize DHR123 to the fluorescent rhodamine 123.
-
Measure the increase in fluorescence using a flow cytometer.
Procedure (Luminol-based Chemiluminescence):
-
Resuspend neutrophils in a buffer containing luminol.
-
Add the FPR agonist.
-
The ROS produced will oxidize luminol, resulting in the emission of light (chemiluminescence).
-
Measure the light output over time using a luminometer.
Visualizations
Signaling Pathways
Activation of FPRs by agonists like this compound initiates a signaling cascade that governs neutrophil functions.
Caption: FPR Agonist Signaling Pathway in Neutrophils.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of an FPR agonist on primary human neutrophils.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with FPR-A14
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a potent agonist of the formyl peptide receptor (FPR), a G-protein coupled receptor involved in a variety of cellular responses, including chemotaxis, inflammation, and immune modulation. Understanding the cellular consequences of FPR activation by agonists like this compound is crucial for elucidating its therapeutic potential. This document provides detailed protocols for analyzing the effects of this compound on key cellular processes—apoptosis, cell cycle progression, and immunophenotype—using flow cytometry.
Note on this compound: The compound this compound, chemically identified as 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a specific formyl peptide receptor agonist. It is important to distinguish it from other compounds that may be colloquially referred to as "A14" in different contexts, such as "semisynthetic aurone A14," which has a distinct chemical structure and mechanism of action. The protocols and information herein pertain specifically to the FPR agonist, this compound.
Mechanism of Action: FPR Signaling
This compound acts as an agonist for formyl peptide receptors, which are primarily expressed on various immune cells. Upon binding of this compound, the receptor undergoes a conformational change, activating intracellular heterotrimeric G-proteins. This initiates a cascade of downstream signaling events that can influence cell fate and function. The specific cellular response can be context-dependent, varying with cell type and the local microenvironment. Key signaling pathways activated by FPR agonists include the Phospholipase C (PLC), PI3K/Akt, and MAPK/ERK pathways, which can ultimately modulate processes such as apoptosis and cell cycle.
Caption: this compound mediated signaling cascade.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data for the purpose of demonstrating data presentation for flow cytometry analysis of cells treated with this compound. As of the last update, specific quantitative data for the effects of this compound on apoptosis, cell cycle, and immunophenotyping from peer-reviewed publications were not available. Researchers should replace the placeholder data below with their experimentally derived results.
Table 1: Analysis of Apoptosis Induction by this compound
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 10 | 65.1 ± 4.5 | 25.4 ± 2.8 | 9.5 ± 1.5 |
| This compound | 50 | 40.3 ± 5.1 | 45.2 ± 3.9 | 14.5 ± 2.1 |
| Staurosporine (Positive Control) | 1 | 15.8 ± 2.9 | 60.7 ± 5.3 | 23.5 ± 3.2 |
Table 2: Cell Cycle Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 60.5 ± 3.3 | 25.1 ± 2.5 | 14.4 ± 1.8 |
| This compound | 1 | 58.2 ± 2.9 | 26.8 ± 2.1 | 15.0 ± 1.5 |
| This compound | 10 | 50.1 ± 4.1 | 20.5 ± 1.9 | 29.4 ± 3.2 |
| This compound | 50 | 35.7 ± 4.8 | 15.3 ± 2.4 | 49.0 ± 4.1 |
| Nocodazole (Positive Control) | 0.1 | 10.2 ± 1.5 | 5.3 ± 0.9 | 84.5 ± 2.8 |
Table 3: Immunophenotyping of Immune Cells Treated with this compound
| Treatment Group | Concentration (µM) | Cell Type | Marker | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Vehicle Control | 0 | T-cells | CD69 | 150 ± 25 | 5.2 ± 1.1 |
| This compound | 10 | T-cells | CD69 | 450 ± 45 | 25.8 ± 3.4 |
| Vehicle Control | 0 | Macrophages | CD86 | 200 ± 30 | 10.5 ± 2.0 |
| This compound | 10 | Macrophages | CD86 | 600 ± 65 | 40.2 ± 4.5 |
| Vehicle Control | 0 | Neutrophils | CD11b | 800 ± 70 | 98.1 ± 0.5 |
| This compound | 10 | Neutrophils | CD11b | 1200 ± 90 | 98.5 ± 0.4 |
Experimental Protocols and Workflows
Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Caption: Workflow for apoptosis detection.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
FACS tubes (5 mL polystyrene tubes)
-
Micropipettes and tips
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle, positive control for apoptosis).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Carefully collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with media containing FBS. Combine with the supernatant.[1]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Micropipettes and tips
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in the apoptosis protocol.
-
Harvest approximately 1-2 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[3]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[4]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
Immunophenotyping of Cell Surface Markers
This protocol is for the analysis of cell surface marker expression to identify and quantify different cell populations.
Caption: Workflow for immunophenotyping.
Materials:
-
Fluorochrome-conjugated antibodies specific for the cell surface markers of interest
-
FACS Buffer (PBS with 1-2% FBS and 0.05% sodium azide)
-
Fc Block reagent (e.g., anti-CD16/32)
-
FACS tubes
-
Micropipettes and tips
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Treat cells with this compound for the desired time.
-
Aliquot approximately 1 x 10^6 cells per FACS tube.
-
Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
(Optional but recommended) Resuspend the cells in 100 µL of FACS buffer containing an Fc block reagent and incubate for 10-15 minutes at 4°C.
-
Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the cellular effects of the FPR agonist, this compound, using flow cytometry. By systematically analyzing apoptosis, cell cycle progression, and changes in immune cell markers, researchers can gain valuable insights into the biological activity of this compound. It is essential to include appropriate controls and to optimize staining concentrations and incubation times for each specific cell type and experimental condition to ensure accurate and reproducible results.
References
Application Notes: Western Blot Protocol to Detect Signaling Changes after FPR1 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) integral to the innate immune response. It is primarily expressed on phagocytic leukocytes, such as neutrophils, and mediates cellular responses to N-formylated peptides released by bacteria and mitochondria from damaged tissues.[1] Activation of FPR1 by specific agonists triggers a cascade of intracellular signaling events, leading to critical cellular functions like chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] Key signaling pathways activated downstream of FPR1 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, involving ERK1/2 and p38.[4][5]
Monitoring the activation of these pathways is crucial for understanding the cellular response to FPR1 stimulation and for the development of therapeutic agents targeting this receptor. Western blotting is a powerful and widely used technique to detect changes in protein phosphorylation, a key indicator of signaling pathway activation.
This document provides a detailed protocol for using Western blot to analyze the phosphorylation status of key signaling proteins—ERK1/2, Akt, and p38 MAPK—in cells following stimulation with an FPR1 agonist.
Note: The following protocol is generalized for a potent FPR1 agonist. The term "FPR-A14" from the prompt is treated as a placeholder for such an agonist, and the well-characterized FPR1 agonist N-formyl-methionyl-leucyl-phenylalanine (fMLF) is used as a specific example for concentrations and time points.
Signaling Pathway Overview
Upon agonist binding, FPR1 undergoes a conformational change, activating heterotrimeric G proteins. The dissociated G protein subunits (Gα and Gβγ) initiate downstream signaling. The Gβγ subunit typically activates Phospholipase C (PLC), leading to calcium mobilization, and also activates the PI3K/Akt pathway. Concurrently, these initial events trigger the MAPK cascades, resulting in the phosphorylation and activation of key kinases like ERK1/2 and p38.
Experimental Workflow
The overall workflow involves cell culture and stimulation, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, immunodetection with specific antibodies, and finally, data analysis.
Detailed Experimental Protocol
Part 1: Cell Culture and Stimulation
-
Cell Seeding: Seed cells (e.g., human neutrophils, differentiated HL-60 cells, or other cells expressing FPR1) in 6-well plates or 10 cm dishes. Grow cells to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling activity, replace the growth medium with a serum-free medium and incubate for 4-18 hours prior to stimulation.
-
Agonist Stimulation:
-
Prepare a stock solution of your FPR1 agonist (e.g., 10 mM fMLF in DMSO).
-
Dilute the agonist in serum-free media to the desired final concentrations. Stimulation with fMLF often shows pathway-dependent concentration and time effects.
-
For ERK/p38/Akt phosphorylation: A concentration range of 10 nM to 1 µM is typically effective.
-
-
Add the agonist-containing media to the cells and incubate at 37°C for the desired time points.
-
Time Course: Phosphorylation of ERK1/2 can be rapid, peaking between 1-5 minutes. Akt and p38 phosphorylation may follow a similar or slightly delayed timeline. A time course of 0, 1, 5, 15, and 30 minutes is recommended for initial characterization.
-
-
Include an untreated (vehicle control) sample for each time point.
-
Part 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After stimulation, immediately place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Use approximately 100-150 µL for a well in a 6-well plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay). This is critical for equal loading of protein onto the gel.
-
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein concentration, dilute each sample to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4X or 6X Laemmli sample buffer to the lysate.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins. Note: For some multi-pass membrane proteins like GPCRs, heating may cause aggregation; if detecting the receptor itself, heating at 70°C for 10 minutes might be preferable.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (typically 20-40 µg per lane) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
Part 4: Immunodetection
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% w/v non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. Note: For phospho-antibodies, 5% BSA is generally recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Recommended Antibodies and Dilutions:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:1000 - 1:2000
-
Phospho-Akt (Ser473): 1:1000 - 1:2000
-
Phospho-p38 MAPK (Thr180/Tyr182): 1:1000
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Anti-rabbit IgG, HRP-linked) diluted in blocking buffer (typically 1:2000 - 1:10000) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Part 5: Detection and Analysis
-
Detection:
-
Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imager (e.g., CCD camera-based system) or by exposing it to X-ray film.
-
-
Stripping and Re-probing:
-
To ensure observed changes are due to phosphorylation and not changes in total protein levels, the membrane should be stripped and re-probed.
-
Incubate the membrane with a stripping buffer to remove the antibody complexes.
-
After stripping, block the membrane again and re-probe with antibodies against the total (pan) forms of the proteins (e.g., Total ERK1/2, Total Akt, Total p38).
-
Finally, re-probe for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.
-
Data Presentation and Expected Results
Upon stimulation with an FPR1 agonist, a time- and dose-dependent increase in the phosphorylation of ERK1/2, Akt, and p38 is expected. The results can be quantified by densitometry, where the intensity of the phosphorylated protein band is normalized first to its corresponding total protein band and then to the loading control.
Table 1: Representative Quantitative Data for p-ERK1/2
(Based on expected results from fMLF stimulation)
| Treatment Time (min) | Agonist Conc. | Normalized p-ERK1/2 Intensity (Fold Change vs. Time 0) |
| 0 | 0 nM | 1.0 |
| 1 | 100 nM | 3.5 - 5.0 |
| 5 | 100 nM | 4.0 - 6.0 |
| 15 | 100 nM | 2.0 - 3.5 |
| 30 | 100 nM | 1.2 - 1.8 |
Note: Data are hypothetical but reflect typical rapid and transient phosphorylation patterns observed for ERK upon GPCR stimulation.
Table 2: Representative Quantitative Data for p-Akt
(Based on expected results from fMLF stimulation)
| Treatment Time (min) | Agonist Conc. | Normalized p-Akt (Ser473) Intensity (Fold Change vs. Time 0) |
| 0 | 0 nM | 1.0 |
| 1 | 100 nM | 1.5 - 2.5 |
| 5 | 100 nM | 2.5 - 4.0 |
| 15 | 100 nM | 3.0 - 4.5 |
| 30 | 100 nM | 1.8 - 2.5 |
Note: Data are hypothetical, reflecting a slightly more sustained phosphorylation compared to ERK, which is common for the PI3K/Akt pathway.
Table 3: Representative Quantitative Data for p-p38 MAPK
(Based on expected results from fMLF stimulation)
| Treatment Time (min) | Agonist Conc. | Normalized p-p38 (Thr180/Tyr182) Intensity (Fold Change vs. Time 0) |
| 0 | 0 nM | 1.0 |
| 1 | 100 nM | 1.2 - 2.0 |
| 5 | 100 nM | 2.0 - 3.0 |
| 15 | 100 nM | 2.5 - 3.5 |
| 30 | 100 nM | 1.5 - 2.0 |
Note: Data are hypothetical and represent a typical stress-activated kinase response profile.
References
- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
Application Notes and Protocols for Studying Receptor Internalization Using FPR-A14
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a potent agonist for the Formyl Peptide Receptor (FPR), a family of G protein-coupled receptors (GPCRs) that play a crucial role in host defense and inflammation.[1] Upon agonist binding, FPRs activate downstream signaling cascades and undergo receptor internalization, a process critical for regulating cellular responsiveness. This document provides detailed application notes and protocols for utilizing this compound to study receptor internalization, a key mechanism in understanding GPCR pharmacology and developing novel therapeutics.
Biological Activity of this compound
| Parameter | Cell Type | EC50 Value | Reference |
| Calcium (Ca2+) Mobilization | Human Neutrophils | 630 nM | [1] |
| Chemotaxis | Human Neutrophils | 42 nM | [1] |
Signaling Pathway of Formyl Peptide Receptors (FPRs)
This compound, as an FPR agonist, is expected to activate signaling pathways common to this receptor family. Upon binding to FPRs (primarily FPR1 and FPRL1/FPR2), a conformational change is induced in the receptor, leading to the activation of heterotrimeric G proteins (predominantly Gi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium. Concurrently, agonist binding triggers the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestin binding uncouples the receptor from the G protein and targets it for internalization via clathrin-coated pits.
Caption: this compound initiated signaling cascade.
Experimental Protocols
The following protocols are adapted from established methods for studying GPCR internalization and can be applied to investigate the effects of this compound.
Protocol 1: Flow Cytometry-Based Receptor Internalization Assay
This protocol quantifies the amount of receptor remaining on the cell surface after agonist stimulation.
Materials:
-
HEK293 cells stably expressing FLAG-tagged FPR1 or FPRL1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Anti-FLAG antibody conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HEK293 cells expressing FLAG-tagged FPR1 or FPRL1 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Agonist Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, wash the cells once with serum-free DMEM.
-
Add fresh serum-free DMEM to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Staining:
-
Stop the internalization process by placing the plate on ice and washing the cells twice with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS containing 1% BSA.
-
Add the anti-FLAG-fluorophore conjugated antibody at the manufacturer's recommended dilution.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis:
The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface. The percentage of receptor internalization can be calculated using the following formula:
% Internalization = [1 - (MFI of treated cells / MFI of untreated cells)] x 100
Caption: Flow cytometry workflow for internalization.
Protocol 2: Confocal Microscopy-Based Receptor Internalization Assay
This protocol allows for the visualization of receptor translocation from the cell membrane to intracellular compartments.
Materials:
-
Cells expressing a fluorescently-tagged FPR (e.g., FPR-GFP)
-
Glass-bottom culture dishes
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells expressing FPR-GFP onto glass-bottom culture dishes and allow them to adhere overnight.
-
Agonist Treatment:
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add this compound at the desired concentration.
-
Incubate the cells at 37°C.
-
-
Live-Cell Imaging:
-
Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).
-
Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) after agonist addition.
-
Use appropriate laser lines and filters for GFP and Hoechst 33342.
-
-
Image Analysis:
-
Observe the translocation of the fluorescently-tagged receptor from the plasma membrane to intracellular vesicles over time.
-
Quantify the internalization by measuring the fluorescence intensity at the membrane versus the cytoplasm using image analysis software.
-
Data Presentation
Quantitative data from receptor internalization experiments should be presented in a clear and structured format. Although specific internalization data for this compound is not yet published, the following table illustrates how such data could be presented.
| Compound | Receptor | Assay Type | Parameter | Value |
| This compound | FPR1 | Flow Cytometry | EC50 for Internalization | Data not available |
| This compound | FPRL1 | Flow Cytometry | EC50 for Internalization | Data not available |
| This compound | FPR1/FPRL1 | Flow Cytometry | Max. Internalization (%) | Data not available |
| fMLF (Reference) | FPR1 | Flow Cytometry | EC50 for Internalization | ~1-10 nM |
| WKYMVm (Reference) | FPRL1 | Flow Cytometry | EC50 for Internalization | ~1-10 nM |
Note: The values for fMLF and WKYMVm are approximate and can vary depending on the cell line and experimental conditions.
Conclusion
This compound is a valuable tool for studying the internalization of formyl peptide receptors. The protocols outlined in this document provide a framework for researchers to investigate the dynamics of FPR trafficking in response to this potent agonist. Such studies will contribute to a deeper understanding of FPR biology and aid in the development of novel therapeutics targeting this important receptor family.
References
Application Notes and Protocols for In Vivo Studies Using FPR-A14
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR-A14 is a potent agonist of the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors that play a critical role in the innate immune system.[1][2] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, and are involved in sensing bacterial N-formyl peptides and host-derived inflammatory mediators.[1][2] Activation of FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are essential for host defense and the inflammatory response. This compound's ability to modulate these pathways suggests its potential as a therapeutic agent in various disease contexts, including inflammation, cancer, and neurodegenerative diseases.
Disclaimer: The following application notes and protocols are based on the known pharmacology of Formyl Peptide Receptor agonists and general in vivo experimental designs. As of the date of this document, specific in vivo efficacy, dosage, and administration data for this compound are limited in the public domain. Therefore, initial dose-finding and toxicology studies are highly recommended before conducting extensive efficacy trials.
Mechanism of Action and Signaling Pathway
This compound, as an FPR agonist, is expected to activate downstream signaling pathways upon binding to Formyl Peptide Receptors (FPR1 and FPR2). This activation is mediated through the coupling to Gi/o proteins. The subsequent signaling cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Concurrently, the Gβγ subunit of the G-protein can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2. These signaling events culminate in various cellular responses such as chemotaxis, proliferation, and cytokine production.
Potential In Vivo Applications
Inflammatory Diseases
Rationale: Given the central role of FPRs in neutrophil and macrophage recruitment and activation, this compound could be investigated for its potential to modulate inflammatory responses. Depending on the specific context and receptor subtype engagement, FPR agonists can have both pro- and anti-inflammatory effects.
Suggested Animal Models:
-
Carrageenan-Induced Paw Edema: A model for acute inflammation.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model for systemic inflammatory response.
-
Collagen-Induced Arthritis: A model for chronic autoimmune inflammation.
Cancer
Rationale: FPRs are expressed on various cancer cells and immune cells within the tumor microenvironment. FPR activation can influence tumor growth, metastasis, and angiogenesis, as well as modulate the anti-tumor immune response.
Suggested Animal Models:
-
Syngeneic Tumor Models: To study the effect of this compound on both tumor cells and the host immune system (e.g., B16 melanoma, 4T1 breast cancer).
-
Patient-Derived Xenograft (PDX) Models: To assess the efficacy of this compound on human tumors in an in vivo setting.
Neurodegenerative Diseases
Rationale: FPRs are expressed on microglia, the resident immune cells of the central nervous system. Modulation of microglial activity through FPRs could impact neuroinflammation, a key component in the pathogenesis of several neurodegenerative diseases.
Suggested Animal Models:
-
LPS-Induced Neuroinflammation: To study the acute effects of this compound on microglial activation and cytokine production in the brain.
-
5XFAD Mouse Model of Alzheimer's Disease: To investigate the long-term effects of this compound on amyloid pathology and cognitive function.
-
MPTP Mouse Model of Parkinson's Disease: To assess the impact of this compound on dopaminergic neuron survival and motor deficits.
Experimental Protocols
General In Vivo Experimental Workflow
The following diagram outlines a general workflow for in vivo studies investigating the efficacy of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline solution)
-
Carrageenan (1% w/v in sterile saline)
-
Male C57BL/6 mice (6-8 weeks old)
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + this compound (Dose 1)
-
Group 4: Carrageenan + this compound (Dose 2)
-
Group 5: Carrageenan + Dexamethasone (Positive control)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan + vehicle group.
Protocol 2: Syngeneic Tumor Model in Mice
Objective: To assess the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle
-
Murine cancer cell line (e.g., B16-F10 melanoma)
-
Female C57BL/6 mice (6-8 weeks old)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 B16-F10 cells (resuspended in sterile PBS, optionally mixed with Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Standard-of-care chemotherapy (e.g., Dacarbazine)
-
-
Drug Administration: Administer this compound or vehicle according to a predetermined schedule (e.g., daily, every other day) via i.p. or p.o. route.
-
Endpoint: Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for further analysis (e.g., histology, flow cytometry of tumor-infiltrating lymphocytes).
Protocol 3: LPS-Induced Neuroinflammation in Mice
Objective: To investigate the effect of this compound on acute neuroinflammation.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Drug Pre-treatment: Administer this compound or vehicle (i.p. or p.o.) 30-60 minutes prior to LPS injection.
-
Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
Sample Collection: At a specified time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).
-
Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Immunohistochemistry: Perfuse a subset of mice and prepare brain sections for immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation.
-
Gene Expression Analysis: Extract RNA from brain tissue and perform qRT-PCR to analyze the expression of inflammatory genes.
-
Data Presentation
Table 1: Illustrative Example of this compound Efficacy in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Route | Paw Volume Increase at 3h (mL) | % Edema Inhibition |
| Vehicle Control | - | i.p. | 0.85 ± 0.07 | - |
| Carrageenan + Vehicle | - | i.p. | 0.82 ± 0.09 | 3.5 |
| Carrageenan + this compound | 1 | i.p. | 0.65 ± 0.06 | 23.5 |
| Carrageenan + this compound | 10 | i.p. | 0.48 ± 0.05 | 43.5 |
| Carrageenan + Dexamethasone | 5 | i.p. | 0.35 ± 0.04 | 58.8 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Carrageenan + Vehicle group. | ||||
| (Note: This is hypothetical data for illustrative purposes only.) |
Table 2: Illustrative Example of this compound Efficacy in a Syngeneic Tumor Model
| Treatment Group | Dose (mg/kg) | Route | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o. | 1520 ± 150 | - |
| This compound | 10 | p.o. | 1150 ± 120 | 24.3 |
| This compound | 50 | p.o. | 830 ± 95 | 45.4 |
| Standard Chemotherapy | 20 | i.p. | 650 ± 80 | 57.2 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control group. | ||||
| (Note: This is hypothetical data for illustrative purposes only.) |
Table 3: Illustrative Example of this compound Effect on LPS-Induced Neuroinflammation
| Treatment Group | Dose (mg/kg) | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) |
| Saline + Vehicle | - | 50 ± 8 | 35 ± 6 |
| LPS + Vehicle | - | 450 ± 40 | 320 ± 35 |
| LPS + this compound | 5 | 310 ± 32 | 210 ± 25 |
| LPS + this compound | 25 | 220 ± 25 | 150 ± 20 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to LPS + Vehicle group. | |||
| (Note: This is hypothetical data for illustrative purposes only.) |
References
Troubleshooting & Optimization
Troubleshooting FPR-A14 insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of the Formyl Peptide Receptor (FPR) agonist, FPR-A14, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is an agonist of the Formyl Peptide Receptor (FPR), a G-protein coupled receptor involved in inflammatory responses.[1][2][3][4][5] Its chemical name is 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H20N2O5 |
| Molecular Weight | 404.42 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| CAS Number | 329691-12-5 |
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents for preparing a stock solution?
A2: Due to its chemical structure, which includes several aromatic rings, this compound is predicted to have low solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Common choices for small molecules of this nature include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
From this stock solution, you can then make further dilutions into your aqueous experimental medium.
Q3: What is the maximum recommended concentration of organic solvent in my final aqueous solution?
A3: To avoid potential solvent-induced artifacts in your experiments, it is crucial to keep the final concentration of the organic solvent as low as possible. For most cell-based assays, the final concentration of DMSO should generally be kept at or below 0.5%. However, the tolerance of your specific experimental system to any solvent should be determined empirically.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended. This will likely result in poor solubility or precipitation of the compound. A stock solution in a suitable organic solvent should be prepared first and then diluted to the final concentration in your aqueous buffer.
Troubleshooting Guide for this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound.
Problem: this compound precipitates out of solution when diluted into my aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a general procedure for solubilizing this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 404.42 g/mol ). b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to the tube. d. Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect for any undissolved particles. If necessary, gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.
-
Dilute the Stock Solution into Aqueous Buffer: a. Warm the aqueous buffer to the experimental temperature (e.g., 37°C). b. While vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise to achieve the desired final concentration. c. Continue to vortex for an additional 30 seconds to ensure thorough mixing. d. Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the compound has precipitated.
If precipitation occurs, refer to the troubleshooting guide above.
FPR Signaling Pathway
This compound acts as an agonist for Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors. Upon activation, FPRs initiate a signaling cascade that leads to various cellular responses, including chemotaxis and calcium mobilization.
Caption: Simplified FPR signaling pathway upon activation by an agonist.
References
Technical Support Center: Preventing FPR-A14 Degradation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of FPR-A14 degradation in experimental buffers. Our goal is to provide you with the necessary information to ensure the stability and functionality of this critical G protein-coupled receptor (GPCR) throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
A1: this compound is a potent agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in inflammatory and immune responses.[1] The stability of the this compound receptor (FPR2) is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of ligand binding, altered signaling, and incorrect data interpretation.
Q2: What are the common causes of this compound degradation in experimental buffers?
A2: Like many GPCRs, this compound is susceptible to degradation from several sources:
-
Proteolytic Degradation: Endogenous proteases released during cell lysis can cleave the receptor.[2][3]
-
Oxidative Damage: Reactive oxygen species (ROS) in the buffer can modify amino acid residues, leading to loss of function.
-
Aggregation: Improper solubilization or suboptimal buffer conditions can cause the receptor to aggregate and precipitate out of solution.
-
Thermal Instability: GPCRs are inherently unstable and can denature at elevated temperatures.
Q3: What are the initial signs of this compound degradation in my experiments?
A3: Signs of degradation can include:
-
Reduced or loss of ligand binding in radioligand binding assays.
-
Decreased or inconsistent downstream signaling (e.g., calcium mobilization, ERK phosphorylation).
-
Appearance of extra bands or smears on a Western blot, indicating proteolysis.
-
Visible precipitation or turbidity in your protein preparation.
Q4: How can I minimize proteolytic degradation of this compound?
A4: The most effective way to prevent proteolysis is to add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.[3][4] These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, aspartic, and metalloproteases. For comprehensive protection, ensure the cocktail is added fresh before use.
Q5: What is the optimal pH for maintaining this compound stability?
A5: While the optimal pH can be protein-specific, a general recommendation for GPCRs is to use a buffer with a pH between 6.0 and 8.0. It is crucial to choose a buffering agent whose pKa is close to the desired pH to ensure effective buffering capacity. Commonly used buffers include HEPES, Tris, and phosphate buffers. Note that the pH of Tris buffers is temperature-dependent.
Q6: Can detergents affect the stability of this compound?
A6: Yes, the choice and concentration of detergent are critical for solubilizing and stabilizing membrane proteins like this compound. Milder, non-ionic detergents are generally preferred. Lauryl Maltose Neopentyl Glycol (LMNG) has been shown to provide greater stability to some GPCRs compared to n-dodecyl-β-D-maltoside (DDM). It is essential to work above the critical micelle concentration (CMC) of the chosen detergent to ensure proper micelle formation and receptor solubilization.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Loss of Ligand Binding Activity
A sudden or gradual loss of ligand binding is a primary indicator of this compound degradation. This guide will help you systematically troubleshoot this issue.
Step 1: Assess the Quality of Your Receptor Preparation
-
Action: Run a sample of your purified or membrane-prepped receptor on an SDS-PAGE gel followed by Western blotting using an anti-FPR2 antibody.
-
Expected Outcome: A single, sharp band at the correct molecular weight.
-
Troubleshooting:
-
Multiple bands or smearing: This suggests proteolytic degradation. Ensure you are using a fresh, broad-spectrum protease inhibitor cocktail at the recommended concentration.
-
High molecular weight aggregates: This indicates protein aggregation. See the troubleshooting guide for aggregation below.
-
Step 2: Evaluate Your Ligand Binding Assay Conditions
-
Action: Perform a saturation binding experiment with a radiolabeled ligand to determine the maximal binding capacity (Bmax) and dissociation constant (Kd).
-
Expected Outcome: A saturable binding curve with a Bmax value consistent with previous successful experiments.
-
Troubleshooting:
-
Low Bmax: This indicates a reduced number of functional receptors, likely due to degradation. Re-evaluate your buffer composition and handling procedures.
-
High Kd: This suggests a decrease in ligand affinity, which could be due to partial denaturation of the receptor. Consider optimizing the buffer pH and ionic strength.
-
Troubleshooting Decision Tree for this compound Degradation
This decision tree provides a logical workflow to identify the root cause of this compound degradation and implement appropriate solutions.
Caption: Troubleshooting workflow for diagnosing and resolving this compound degradation.
Data Summaries
Table 1: Common Components for GPCR Experimental Buffers
| Component | Recommended Concentration | Purpose | Reference(s) |
| Buffering Agent | |||
| HEPES | 20-50 mM | Maintains pH in the 6.8-8.2 range. | |
| Tris-HCl | 20-50 mM | Maintains pH in the 7.0-9.0 range (temperature-dependent). | |
| Phosphate Buffer | 20-50 mM | Maintains pH in the 5.8-8.0 range. | |
| Salt | |||
| NaCl | 50-150 mM | Maintains ionic strength and protein solubility. | |
| Stabilizing Agents | |||
| Glycerol | 10-50% (v/v) | Increases solvent viscosity and stabilizes protein structure. | |
| Cholesterol Hemisuccinate (CHS) | 0.01-0.1% (w/v) | Mimics the lipid environment and stabilizes GPCRs. | |
| Reducing Agents | |||
| Dithiothreitol (DTT) | 1-5 mM | Prevents oxidation of cysteine residues. | |
| TCEP | 0.1-0.5 mM | More stable alternative to DTT. | |
| Additives | |||
| Protease Inhibitor Cocktail | 1X (as recommended by manufacturer) | Prevents proteolytic degradation. | |
| EDTA | 1-5 mM | Chelates divalent cations, inhibiting metalloproteases. |
Table 2: Comparison of Detergents for GPCR Solubilization and Stability
| Detergent | Type | Typical Concentration | Key Characteristics | Reference(s) |
| n-dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.05 - 0.1% (w/v) | Commonly used, but can be destabilizing for some GPCRs. | |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.01 - 0.05% (w/v) | Often provides superior stability compared to DDM. | |
| Digitonin | Non-ionic | 0.1 - 1% (w/v) | Can maintain the native-like structure of some GPCRs. | |
| CHAPS | Zwitterionic | 0.5 - 1% (w/v) | Can be useful for disrupting lipid-protein interactions. |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Assess this compound Stability
This protocol allows for the quantitative assessment of functional this compound receptor concentration over time.
Materials:
-
This compound (FPR2) containing membranes or purified receptor
-
Radiolabeled antagonist (e.g., [³H]-labeled specific FPR2 antagonist)
-
Unlabeled FPR2 antagonist (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of your this compound preparation in binding buffer.
-
Incubate the receptor preparation at the desired temperature (e.g., 4°C, 25°C, or 37°C) for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, take an aliquot of the receptor preparation.
-
In a 96-well plate, add the receptor aliquot to wells containing a fixed concentration of the radiolabeled antagonist. For non-specific binding, add an excess of unlabeled antagonist to a separate set of wells.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each time point by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of time to determine the receptor's half-life under the tested conditions.
This compound (FPR2) Signaling Pathway
This compound, as an agonist of FPR2, initiates a cascade of intracellular signaling events upon binding to the receptor. FPR2 is a G protein-coupled receptor that primarily couples to inhibitory G proteins (Gαi).
Caption: Simplified signaling pathway of the FPR2 receptor upon activation by an agonist like this compound.
Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer. The Gβγ dimer can then activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). The Gβγ dimer can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These signaling cascades ultimately lead to various cellular responses, including chemotaxis, cytokine release, and modulation of inflammatory processes.
References
Technical Support Center: Neutrophil Chemotaxis Assays Using FPR-A14
Welcome to the technical support center for neutrophil chemotaxis assays involving the Formyl Peptide Receptor 1 (FPR1) ligand, FPR-A14. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Critical Initial Information Regarding this compound
A crucial point to clarify before proceeding is the nature of this compound. Scientific literature and supplier information consistently categorize This compound as a potent FPR1 agonist , not an antagonist. It actively stimulates neutrophil calcium mobilization and chemotaxis. This is a critical distinction, as using an agonist in an assay designed to test for inhibition will lead to unexpected results. This guide is structured with the understanding that users may be observing inhibitory effects at high concentrations due to receptor desensitization, a common phenomenon with potent agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a small molecule that acts as a potent agonist for the Formyl Peptide Receptor 1 (FPR1) on neutrophils. Its primary function is to mimic the effect of natural chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP), thereby inducing neutrophil activation, calcium mobilization, and directed migration (chemotaxis).
Q2: Why am I not seeing inhibition of chemotaxis when using this compound?
A2: You are not observing inhibition because this compound is an agonist and is expected to induce chemotaxis, not block it. If your goal is to inhibit fMLP-induced chemotaxis, you should use a known FPR1 antagonist, such as Cyclosporin H.
Q3: Can an agonist like this compound ever cause a decrease in neutrophil migration?
A3: Yes, this is a known phenomenon. High concentrations of a potent agonist can lead to receptor desensitization. This means that after initial strong activation, the FPR1 receptors become unresponsive to further stimulation, which can result in reduced or halted migration. This can also lead to the desensitization of other chemoattractant receptors on the neutrophil surface.[1][2]
Q4: What are the essential positive and negative controls for my chemotaxis assay?
A4:
-
Negative Control (Basal Migration): Neutrophils in the upper chamber with only assay medium in the lower chamber. This measures the spontaneous, random migration of the cells.
-
Positive Control (Chemoattractant-Induced Migration): Neutrophils in the upper chamber with a known chemoattractant (e.g., fMLP or even a low concentration of this compound) in the lower chamber. This confirms that the neutrophils are healthy and capable of chemotaxis.
-
Vehicle Control: If this compound is dissolved in a solvent like DMSO, a control with the same final concentration of the solvent in the assay medium should be included to rule out any effects of the solvent itself.
Troubleshooting Guide
Issue 1: Unexpected Results with this compound (e.g., low migration at high concentrations)
Possible Cause 1: this compound is an agonist, not an antagonist. As stated, this compound is documented to be a potent FPR1 agonist. At low nanomolar concentrations, it should induce neutrophil migration.
-
Solution:
-
Validate the Agonist Activity: Perform a dose-response curve of this compound alone, starting from a low concentration (e.g., 1 nM) and increasing to a high concentration (e.g., 1-10 µM). You should observe a bell-shaped curve where migration increases with concentration up to an optimal point, and then may decrease at higher concentrations due to desensitization.
-
Use a True Antagonist: If your experimental goal is to block FPR1-mediated chemotaxis, use a validated FPR1 antagonist like Cyclosporin H or a suitable commercial alternative.
-
Possible Cause 2: Receptor Desensitization. High concentrations of a potent agonist like this compound can cause the FPR1 receptors to become internalized or uncoupled from their signaling pathways, rendering the neutrophils unresponsive.[2]
-
Solution:
-
Optimize this compound Concentration: As mentioned above, perform a detailed dose-response experiment to identify the optimal concentration for chemotaxis. The peak of the bell-shaped curve will indicate this optimal concentration. Concentrations beyond this peak are likely causing desensitization.
-
Pre-incubation Test: To test for desensitization, pre-incubate neutrophils with a high concentration of this compound for a short period (e.g., 15-30 minutes). Then, wash the cells and test their ability to migrate towards an optimal concentration of fMLP. A significant reduction in migration compared to non-pre-incubated cells would indicate desensitization.
-
Issue 2: High Background Migration in Negative Control Wells
Possible Cause 1: Neutrophils were activated during isolation. Neutrophils are sensitive and can be easily activated by mechanical stress, temperature changes, or endotoxin contamination. Activated neutrophils migrate randomly, increasing the background signal.
-
Solution:
-
Gentle Handling: Handle neutrophils gently at all stages. Avoid vigorous vortexing or pipetting.
-
Temperature Control: Keep cells and reagents at 4°C during isolation.
-
Use Endotoxin-Free Reagents: Ensure all buffers, media, and labware are free of lipopolysaccharide (LPS).
-
Minimize Centrifugation: Use low brake settings during centrifugation steps to minimize stress on the cells.
-
Possible Cause 2: Presence of serum in the assay medium. Serum contains various growth factors and chemoattractants that can induce non-specific migration.
-
Solution:
-
Use Serum-Free Medium: For the chemotaxis assay itself, use a serum-free medium, often supplemented with a low concentration of BSA (e.g., 0.1-0.5%) to maintain cell viability and prevent non-specific binding.
-
Serum Starvation: If cells have been cultured in serum-containing medium, it may be necessary to serum-starve them for a few hours before the assay to increase their sensitivity to the specific chemoattractant.
-
Issue 3: Low or No Migration in Positive Control Wells
Possible Cause 1: Poor neutrophil viability. Neutrophils have a short lifespan in vitro (a few hours). If the isolation procedure is too long or the cells are not handled properly, they will lose their ability to migrate.
-
Solution:
-
Perform a Viability Test: Always check neutrophil viability before starting the assay using a method like Trypan Blue exclusion or a live/dead cell stain with flow cytometry. Viability should be >95%.
-
Work Quickly: Streamline your neutrophil isolation and assay setup to minimize the time cells spend ex vivo.
-
Optimal Culture Conditions: Use appropriate, fresh media and maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Possible Cause 2: Incorrect chemoattractant concentration. The chemotactic response of neutrophils is highly dependent on the concentration of the chemoattractant, following a bell-shaped curve. Too low or too high a concentration will result in poor migration.
-
Solution:
-
Optimize Chemoattractant Concentration: Perform a dose-response curve for your positive control chemoattractant (e.g., fMLP) to determine the optimal concentration for your specific experimental conditions.
-
Possible Cause 3: Issues with the Transwell/Boyden chamber setup. Incorrect pore size, improper coating, or air bubbles can physically impede cell migration.
-
Solution:
-
Check Pore Size: For neutrophils, a pore size of 3-5 µm is typically recommended.
-
Ensure Proper Hydration: Pre-hydrate the membranes according to the manufacturer's instructions to ensure proper gradient formation.
-
Avoid Air Bubbles: Be careful not to introduce air bubbles under the membrane when setting up the plate, as they can block migration.
-
Issue 4: High Variability Between Replicate Wells
Possible Cause 1: Inconsistent cell seeding. Uneven distribution of cells in the upper chamber will lead to variable numbers of migrating cells.
-
Solution:
-
Thorough Mixing: Ensure the cell suspension is homogenous before seeding. Gently mix between pipetting replicates.
-
Consistent Pipetting: Use calibrated pipettes and consistent technique for all wells.
-
Possible Cause 2: Edge effects in the plate. Wells on the outer edges of a multi-well plate can experience different temperature and humidity conditions, affecting cell behavior.
-
Solution:
-
Avoid Outer Wells: If possible, do not use the outermost wells for your experiment. Fill them with sterile water or media to help maintain a more uniform environment across the plate.
-
Quantitative Data Summary
The following tables provide typical values and concentration ranges for key components of a neutrophil chemotaxis assay. These should be used as a starting point, and optimization for your specific experimental conditions is highly recommended.
Table 1: Recommended Concentrations for Chemoattractants and Ligands
| Compound | Role | Typical Concentration Range | Notes |
| fMLP | Positive Control Chemoattractant | 1 nM - 100 nM | A potent FPR1 agonist. A full dose-response is recommended to find the optimal concentration. |
| This compound | Agonist (User-defined) | 1 nM - 1 µM | Potent FPR1 agonist. Higher concentrations (>100 nM) may lead to receptor desensitization. |
| IL-8 (CXCL8) | Alternative Positive Control | 1 ng/mL - 100 ng/mL | Acts through CXCR1/2 receptors, useful for testing FPR1 specificity. |
| Cyclosporin H | FPR1 Antagonist | 1 µM - 10 µM | A known antagonist to be used for inhibition control experiments. |
| DMSO | Vehicle | < 0.5% (final concentration) | Ensure all conditions, including controls, have the same final DMSO concentration.[3] |
Table 2: Typical Neutrophil Chemotaxis Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density | 1 x 10^5 - 5 x 10^5 cells/well | For a 24-well Transwell system. |
| Transwell Pore Size | 3 - 5 µm | Optimal for neutrophil migration. |
| Incubation Time | 60 - 120 minutes | Shorter times may be sufficient and can help reduce background migration. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Expected Viability | > 95% | Measured post-isolation and pre-assay. |
| Assay Medium | RPMI 1640 or HBSS + 0.1-0.5% BSA | Serum-free to reduce non-specific migration. |
Experimental Protocols
Protocol 1: Human Neutrophil Isolation from Whole Blood
This protocol uses a density gradient centrifugation method to isolate neutrophils.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Separation:
-
Carefully layer the whole blood over an equal volume of a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by a dextran sedimentation step) in a conical centrifuge tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
-
Harvesting Neutrophils: After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells). Collect the neutrophil layer.
-
Red Blood Cell (RBC) Lysis:
-
Resuspend the neutrophil pellet in a small volume of PBS.
-
Add an RBC lysis buffer (e.g., 0.2% NaCl followed by an equal volume of 1.6% NaCl to restore isotonicity) for a short period (30-60 seconds) to lyse contaminating red blood cells.
-
Stop the lysis by adding an excess of PBS.
-
-
Washing: Centrifuge the cells at 300 x g for 5-10 minutes at 4°C. Discard the supernatant and gently resuspend the neutrophil pellet in cold assay medium. Repeat the wash step.
-
Cell Counting and Viability:
-
Resuspend the final pellet in assay medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess viability using Trypan Blue exclusion. Viability should be >95%.
-
-
Final Preparation: Adjust the cell concentration to the desired density (e.g., 2 x 10^6 cells/mL) in the final assay medium. Keep cells on ice until use.
Protocol 2: Transwell Chemotaxis Assay
This protocol describes a standard Boyden chamber/Transwell assay.
-
Plate Preparation:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., fMLP, this compound) or control medium to the lower wells of a 24-well plate.
-
Carefully place the Transwell inserts (3-5 µm pore size) into the wells, ensuring no air bubbles are trapped underneath.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the membrane to equilibrate and the chemoattractant gradient to begin forming.
-
-
Cell Seeding:
-
Add 100 µL of the prepared neutrophil suspension (at 2 x 10^6 cells/mL, for a total of 2 x 10^5 cells) to the top chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
To count the migrated cells in the lower chamber, you can use various methods:
-
Direct Cell Counting: Centrifuge the plate (if using a receiver plate) or the contents of the lower well, resuspend the pellet in a known volume, and count the cells using a hemocytometer.
-
Fluorescent Staining: Add a fluorescent dye that measures cell number (e.g., by staining DNA or measuring cellular ATP levels) to the lower well. Read the fluorescence/luminescence on a plate reader. A standard curve of known cell numbers should be prepared to correlate signal intensity with cell number.
-
-
-
Data Analysis:
-
Subtract the average number of cells that migrated in the negative control wells (spontaneous migration) from the number of cells that migrated in the chemoattractant-containing wells.
-
Results can be expressed as the number of migrated cells or as a percentage of the total number of cells added to the upper chamber.
-
Visualizations
FPR1 Signaling Pathway
Caption: Simplified FPR1 signaling cascade leading to neutrophil chemotaxis.
Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: Step-by-step workflow for a typical Transwell neutrophil chemotaxis experiment.
Troubleshooting Logic for High Background Migration
References
Technical Support Center: Addressing Off-Target Effects of FPR-A14
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the potential off-target effects of FPR-A14, a synthetic agonist of the Formyl Peptide Receptors (FPRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
A1: this compound is a small-molecule agonist of the Formyl Peptide Receptor (FPR) family.[1] The FPR family consists of G protein-coupled receptors (GPCRs) that play a significant role in inflammatory responses and host defense.[2][3] this compound has been shown to potently activate neutrophils, inducing chemotaxis and intracellular calcium mobilization. It has also been observed to induce the differentiation of neuroblastoma cells.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target interactions of this compound are not extensively documented in publicly available literature, the potential for off-target effects exists, as is common with small-molecule ligands. The Formyl Peptide Receptor family, particularly FPR2, is known for its promiscuity, binding to a wide variety of structurally diverse ligands. This inherent promiscuity suggests that FPR agonists like this compound could interact with other GPCRs or cellular targets, especially at higher concentrations. Potential off-target effects could manifest as unexpected cellular responses, toxicity, or a lack of specific dose-response relationships in experimental systems.
Q3: Why is it important to assess the off-target effects of this compound?
Q4: What are the first steps to suspect off-target effects in my experiments with this compound?
A4: You might suspect off-target effects if you observe:
-
Atypical or unexpected cellular phenotypes that are not consistent with known FPR signaling pathways.
-
A shallow or biphasic dose-response curve, suggesting multiple binding sites with different affinities.
-
Inconsistent results across different cell types that may have varying expression levels of the target receptor and potential off-targets.
-
Cellular toxicity at concentrations close to the effective dose for the on-target effect.
Troubleshooting Guides
Guide 1: Assessing the Selectivity Profile of this compound
This guide provides a workflow to determine the selectivity of this compound against other related and unrelated GPCRs.
Objective: To identify potential off-target binding and functional activity of this compound.
Workflow Diagram:
Workflow for assessing this compound selectivity.
Experimental Protocols:
1. Radioligand Binding Assay (Competition)
-
Principle: To measure the ability of this compound to displace a known radiolabeled ligand from a specific receptor.
-
Methodology:
-
Prepare cell membranes or purified receptors for the target of interest.
-
Incubate the membranes/receptors with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist).
-
Add increasing concentrations of unlabeled this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.
-
2. Calcium Mobilization Assay
-
Principle: To measure changes in intracellular calcium concentration upon GPCR activation, particularly for Gq-coupled receptors.
-
Methodology:
-
Culture cells expressing the receptor of interest in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
After an incubation period, wash the cells to remove excess dye.
-
Use a fluorescent plate reader to measure the baseline fluorescence.
-
Add varying concentrations of this compound and immediately measure the change in fluorescence over time.
-
Plot the peak fluorescence response against the log concentration of this compound to determine the EC50.
-
Quantitative Data Summary:
| Parameter | On-Target (FPR) | Off-Target 1 | Off-Target 2 |
| Binding Affinity (Ki, nM) | To be determined | To be determined | To be determined |
| Functional Potency (EC50, nM) | 42 (Chemotaxis) | To be determined | To be determined |
| 630 (Ca2+ Mobilization) | |||
| Selectivity Ratio | - | Ki (Off-Target) / Ki (On-Target) | Ki (Off-Target) / Ki (On-Target) |
Guide 2: Mitigating Off-Target Effects in Cellular Assays
This guide provides strategies to minimize the impact of suspected off-target effects in your experiments.
Objective: To design experiments that isolate the on-target effects of this compound.
Strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for subsequent experiments to minimize the engagement of lower-affinity off-targets.
-
Employ Specific Antagonists: Use a well-characterized, selective antagonist for the suspected off-target receptor to see if it blocks the anomalous effects of this compound.
-
Utilize Knockout/Knockdown Models: The most definitive way to confirm on-target effects is to use a cell line or animal model where the intended target (FPR) has been genetically removed (knockout) or its expression reduced (knockdown). The on-target effects of this compound should be absent in these models.
Experimental Workflow for Target Validation:
Workflow for validating on-target effects of this compound.
Signaling Pathways
FPR Signaling Pathway Diagram:
Formyl Peptide Receptors (FPRs) are G protein-coupled receptors that primarily couple to Gi proteins. Ligand binding, such as by this compound, initiates a cascade of intracellular events.
Canonical FPR signaling pathway.
This diagram illustrates the primary signaling cascades initiated by FPR activation, leading to downstream cellular responses such as chemotaxis, degranulation, and changes in gene expression. Note that specific downstream effects can be cell-type dependent.
References
- 1. FPR A14 - Immunomart [immunomart.com]
- 2. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving FPR-A14-Induced Neuroblastoma Differentiation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficiency of FPR-A14-induced neuroblastoma differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuroblastoma differentiation?
A1: this compound is a synthetic agonist for Formyl Peptide Receptors (FPRs), specifically activating FPR1 and FPR2.[1] In neuroblastoma cells, activation of these receptors triggers downstream signaling pathways that can lead to cell cycle arrest and differentiation into a neuronal phenotype, characterized by the extension of neurites.[1] The engagement of FPRs has been shown to promote neural differentiation in mouse neural stem cells through the generation of reactive oxygen species (ROS) and the activation of the PI3K-AKT signaling pathway.[2]
Q2: Which neuroblastoma cell lines are responsive to this compound?
A2: this compound has been shown to induce a significant dose-dependent differentiation response in the Neuro2a (N2a) mouse neuroblastoma cell line.[1] While specific data on other lines is limited, it is anticipated that other neuroblastoma cell lines expressing FPR1 and FPR2 would also be responsive. It is recommended to first confirm the expression of these receptors in your cell line of choice.
Q3: What is the optimal concentration of this compound for inducing differentiation?
A3: The optimal concentration of this compound can vary between cell lines. For N2a cells, concentrations between 1-10µM have been shown to be effective.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for optimization would be 0.5 µM to 20 µM.
Q4: How long does it take to observe differentiation with this compound?
A4: The timeline for differentiation can vary. Initial morphological changes, such as neurite outgrowth, may be observable within 24-72 hours of treatment. For a more complete differentiation, a longer treatment period of 5-7 days may be necessary. Continuous monitoring of cell morphology is recommended.
Q5: What are the expected morphological changes during this compound-induced differentiation?
A5: Differentiated neuroblastoma cells typically exhibit a neuronal phenotype, characterized by a smaller cell body and the extension of long, thin processes known as neurites. Interestingly, this compound has been observed to induce multiple distinct morphologies in N2a cells. Researchers should be prepared to observe a heterogeneous population of differentiated cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Differentiation Efficiency | - Suboptimal this compound concentration.- Low or absent FPR1/FPR2 expression in the cell line.- Cell line is resistant to differentiation.- High cell density inhibiting neurite outgrowth.- Passage number of cells is too high. | - Perform a dose-response curve (e.g., 0.5-20 µM) to find the optimal this compound concentration.- Verify FPR1 and FPR2 expression using qPCR or Western blot.- Consider using a different, more responsive neuroblastoma cell line.- Seed cells at a lower density to allow space for neurite extension.- Use cells at a lower passage number, as differentiation potential can decrease with extensive passaging. |
| High Cell Death/Cytotoxicity | - this compound concentration is too high.- Contamination of cell culture.- Poor cell health prior to treatment.- Solvent (e.g., DMSO) toxicity. | - Lower the concentration of this compound.- Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with differentiation experiments.- Regularly test for mycoplasma contamination.- Ensure cells are healthy and in the exponential growth phase before starting the experiment.- Ensure the final concentration of the solvent is non-toxic (typically <0.1%). |
| Inconsistent Results Between Experiments | - Variation in cell seeding density.- Inconsistent this compound concentration.- Differences in cell passage number.- Variability in incubation times. | - Standardize the cell seeding protocol.- Prepare fresh this compound dilutions for each experiment from a concentrated stock solution.- Use cells from a similar passage number range for all experiments.- Maintain consistent treatment and incubation times. |
| Formation of Multiple, Undesired Morphologies | - this compound may naturally induce heterogeneous differentiation in some cell lines.- Cell line heterogeneity. | - This may be an inherent effect of this compound. Quantify the different morphologies to determine if there is a consistent pattern.- Consider using specific FPR1 or FPR2 antagonists to investigate if blocking one receptor can lead to a more uniform phenotype.- If a specific morphology is desired, single-cell cloning may be necessary to isolate a subpopulation that differentiates uniformly. |
| No Neurite Outgrowth Observed | - Ineffective this compound.- Problems with the cell culture medium.- Cell line is non-responsive. | - Check the quality and storage conditions of the this compound stock solution.- Ensure the cell culture medium and supplements are fresh and correctly formulated.- Confirm FPR expression and consider that your cell line may not be responsive to FPR-mediated differentiation. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from this compound differentiation experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Dose-Response of this compound on Neuroblastoma Cell Differentiation
| This compound Concentration (µM) | % Differentiated Cells (± SD) | Average Neurite Length (µm ± SD) | Cell Viability (% ± SD) |
| 0 (Control) | 5 ± 1.2 | 15 ± 4.5 | 98 ± 2.1 |
| 1 | 25 ± 3.5 | 45 ± 8.2 | 95 ± 3.4 |
| 5 | 60 ± 5.1 | 95 ± 12.7 | 92 ± 4.0 |
| 10 | 75 ± 4.8 | 120 ± 15.3 | 88 ± 5.2 |
| 20 | 72 ± 6.2 | 115 ± 14.8 | 75 ± 6.8 |
Table 2: Time-Course of Neuroblastoma Differentiation with 10 µM this compound
| Time (hours) | % Differentiated Cells (± SD) | Average Neurite Length (µm ± SD) |
| 0 | 5 ± 1.1 | 14 ± 3.9 |
| 24 | 30 ± 4.2 | 50 ± 9.1 |
| 48 | 55 ± 5.9 | 85 ± 11.5 |
| 72 | 70 ± 6.3 | 110 ± 14.2 |
| 96 | 75 ± 5.7 | 120 ± 15.3 |
Experimental Protocols
Protocol 1: General Neuroblastoma Cell Culture
-
Cell Thawing: Rapidly thaw a cryovial of neuroblastoma cells (e.g., SH-SY5Y, Neuro-2a) in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask.
-
Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable enzyme (e.g., Trypsin-EDTA), and re-plate at the desired density.
Protocol 2: this compound-Induced Differentiation Assay
-
Cell Seeding: Seed neuroblastoma cells into 24-well plates at a density of 2 x 10^4 cells/well in complete growth medium and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a low-serum medium (e.g., 1% FBS) to the desired final concentrations.
-
Treatment: Aspirate the complete growth medium from the cells and replace it with the low-serum medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Assessment of Differentiation: After the incubation period, assess cell differentiation morphologically using a phase-contrast microscope. Quantify the percentage of differentiated cells (cells with at least one neurite equal to or longer than the cell body diameter) and measure neurite length using image analysis software (e.g., ImageJ).
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 2.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Workflows
References
- 1. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptors promotes neural differentiation in mouse neural stem cells by ROS generation and regulation of PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with inconsistent results in FPR-A14 signaling studies.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the Formyl Peptide Receptor (FPR) agonist, FPR-A14, and related signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it target?
A1: this compound is a synthetic agonist for the Formyl Peptide Receptor (FPR) family.[1] FPRs are G-protein coupled receptors (GPCRs) involved in inflammatory and immune responses.[2][3] While this compound is described as an FPR agonist, its specific selectivity profile across the human FPR family members (FPR1, FPR2, FPR3) may vary and should be empirically determined in your specific cell system.
Q2: My this compound induced calcium signal is weak or absent. What are the common causes?
A2: A weak or absent calcium signal is a frequent issue in GPCR assays. Potential causes include:
-
Low Receptor Expression: The cell line may not endogenously express the target FPR at sufficient levels.
-
Incorrect G-protein Coupling: FPRs can couple to different G-proteins (e.g., Gi, Gq).[4] Calcium mobilization is primarily mediated by Gq coupling, which activates the phospholipase C pathway. If your receptor preferentially couples to Gi, you may not see a calcium response without engineering the system, for instance, by co-expressing a promiscuous or chimeric G-protein like Gα16 or Gαqi5.
-
Suboptimal Assay Conditions: Issues with cell density, quality of the calcium-sensitive dye (e.g., Fluo-4), or inappropriate assay buffer can all diminish the signal.
-
Ligand Degradation: Ensure the this compound stock solution is properly stored and has not degraded.
Q3: Why is the EC₅₀ value for my this compound agonist shifting between experiments?
A3: EC₅₀ variability is often traced to experimental inconsistencies. Key factors include:
-
Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic drift and changes in receptor expression or coupling efficiency. It is critical to use cells within a defined, low-passage number range.
-
Inconsistent Cell Density: The number of cells seeded per well can significantly impact the magnitude of the response and, consequently, the calculated potency.
-
Reagent Variability: Ensure consistent concentrations and preparation of all reagents, including the agonist, assay buffers, and cell culture media.
-
Edge Effects: In microplate-based assays, wells on the perimeter can experience more evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media.
Q4: I am not seeing this compound-induced ERK phosphorylation (p-ERK). What should I check first?
A4: Failure to detect p-ERK can be due to issues in sample preparation or the western blot protocol itself.
-
Phosphatase Activity: During cell lysis, endogenous phosphatases can rapidly dephosphorylate proteins. It is crucial to use lysis buffers freshly supplemented with a cocktail of phosphatase and protease inhibitors and to keep samples on ice at all times.
-
Stimulation Time: ERK phosphorylation is often a transient event. You may be missing the peak response. A time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) is essential to determine the optimal stimulation time for your specific cell system.
-
Antibody Issues: The primary antibody against p-ERK may not be effective. Ensure it is validated and used at the recommended dilution.
-
Blocking Agent: When probing for phosphoproteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. Milk contains phosphoproteins like casein, which can cause high background.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Calcium Mobilization Results
This guide provides a systematic approach to diagnosing and solving common issues in this compound mediated calcium flux assays.
Problem: High background or spontaneous oscillations.
| Potential Cause | Recommended Solution |
|---|---|
| Cell Stress | Handle cells gently during plating and dye loading. Ensure optimal cell health and confluency. |
| Dye Overloading | Titrate the concentration of the calcium-sensitive dye to find the lowest concentration that gives a robust signal. |
| Buffer Composition | Ensure the assay buffer is at the correct pH and temperature. Some buffers can cause spontaneous signaling. |
Problem: Low Signal-to-Background Ratio (Low Assay Window).
| Potential Cause | Recommended Solution |
|---|---|
| Low Receptor Expression | Consider using a cell line engineered to overexpress the target FPR or a different cell line with higher endogenous expression. |
| Suboptimal G-Protein Coupling | If the receptor is Gi-coupled, co-transfect with a promiscuous G-protein (e.g., Gα16) to redirect signaling through the Gq/calcium pathway. |
| Insufficient Agonist Concentration | Verify the concentration of your this compound stock and perform a full dose-response curve to ensure you are using a saturating concentration for your positive control. |
| Inconsistent Cell Seeding | Use a consistent and optimized cell seeding density for all experiments. |
Guide 2: Optimizing p-ERK Western Blot Detection
This guide focuses on resolving common issues encountered when measuring this compound induced ERK phosphorylation.
Problem: No p-ERK signal or very weak bands.
| Potential Cause | Recommended Solution |
|---|---|
| Inefficient Cell Lysis/Sample Prep | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice. |
| Suboptimal Stimulation Time | Perform a time-course experiment (e.g., 0, 2, 5, 10, 20, 30 min) to identify the peak p-ERK response. |
| Low Protein Loading | Ensure you are loading a sufficient amount of total protein (typically 10-20 µg per lane). Quantify protein concentration before loading. |
| Poor Antibody Performance | Use a fresh dilution of a validated p-ERK antibody. Test a different antibody clone if problems persist. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
Problem: High background on the western blot membrane.
| Potential Cause | Recommended Solution |
|---|---|
| Inadequate Blocking | Block with 5% BSA in TBST for at least 1 hour at room temperature. Avoid using milk. |
| Insufficient Washing | Increase the duration and number of TBST washes after primary and secondary antibody incubations (e.g., 3 x 10 minutes). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
Experimental Protocols & Data
Protocol 1: Calcium Mobilization Assay
-
Cell Plating: Seed CHO-K1 cells stably expressing the target FPR into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Culture overnight.
-
Dye Loading: Aspirate the culture medium. Add 100 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 2X stock of this compound dilutions in assay buffer.
-
Assay Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for 10-20 seconds.
-
Agonist Addition: The instrument automatically adds 100 µL of the 2X agonist solution to the wells.
-
Data Acquisition: Continue reading fluorescence intensity for an additional 2-3 minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (Max - Min) and plot against agonist concentration to determine the EC₅₀.
Protocol 2: ERK Phosphorylation Western Blot
-
Cell Culture & Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to stimulation.
-
Agonist Stimulation: Treat cells with varying concentrations of this compound for the predetermined optimal time (e.g., 5 minutes).
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors). Scrape cells and transfer lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load 15 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection & Analysis: Apply an ECL substrate and image the blot. Quantify band intensities. To normalize, strip the membrane and re-probe with an antibody for total ERK.
Reference Data Tables
Table 1: Typical this compound Assay Parameters
| Parameter | FPR Agonist (this compound) |
|---|---|
| Target(s) | Formyl Peptide Receptors (FPRs) |
| Typical EC₅₀ (Calcium Mobilization) | 50 - 700 nM |
| Typical EC₅₀ (Chemotaxis) | 40 - 50 nM |
| Common Cell Lines | HEK293, CHO-K1 (transfected), Neutrophils |
| Primary Downstream Readouts | Ca²⁺ Mobilization, ERK Phosphorylation, Chemotaxis |
Table 2: Troubleshooting Checklist for Inconsistent p-ERK Signal
| Checkpoint | Yes / No | Notes / Action |
|---|---|---|
| Phosphatase Inhibitors Added? | Must be added fresh to lysis buffer. | |
| Protease Inhibitors Added? | Must be added fresh to lysis buffer. | |
| Samples Kept on Ice? | Critical to prevent dephosphorylation. | |
| Blocking Agent is BSA? | Avoid milk to reduce background. | |
| Time-Course Performed? | Essential to identify peak signal. | |
| Total ERK Signal Present? | Confirms sample loading and transfer. |
| Ponceau S Stain Showed Transfer? | | Verifies protein transfer from gel to membrane. |
Visualizations
Caption: Simplified FPR signaling pathways leading to Ca²⁺ release and ERK phosphorylation.
Caption: General experimental workflow for troubleshooting inconsistent results.
Caption: Decision tree for diagnosing the root cause of a weak or absent assay signal.
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbdrugdiscovery.com [sbdrugdiscovery.com]
Best practices for handling and storing FPR-A14 to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing FPR-A14 to maintain its activity, along with troubleshooting guides and FAQs for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) this compound powder?
A1: There are conflicting recommendations from different suppliers regarding the optimal storage temperature for solid this compound. Some suppliers suggest storage at room temperature, while others recommend -20°C.
Recommendation: Always refer to the Certificate of Analysis (CofA) or the product data sheet that accompanies your specific lot of this compound for the most accurate storage information. For long-term storage, it is generally advisable to store the solid compound at -20°C, protected from light and moisture.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid this compound in 100% DMSO to a desired concentration, for example, 10 mM. Ensure the solution is thoroughly mixed by vortexing.
Q3: How should I store the reconstituted this compound stock solution?
A3: Once reconstituted in DMSO, it is crucial to store the stock solution properly to maintain its activity.
Best Practices for Storing Stock Solutions:
-
Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Protection from Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Ensure the vials are tightly sealed to prevent the uptake of water, which can affect the stability of the compound.
-
Protection from Light: Protect the stock solution from light by storing it in amber vials or by wrapping the vials in foil.
Q4: How stable is this compound in aqueous solutions for my experiments?
A4: The stability of this compound in aqueous buffers at working concentrations is limited. It is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guides
Poor or No Cellular Response to this compound
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Prepare a fresh dilution of this compound from a new aliquot of the DMSO stock solution.- If the problem persists, use a new vial of solid this compound to prepare a fresh stock solution.- Verify the activity of your this compound stock with a positive control cell line known to respond to this agonist. |
| Incorrect Concentration | - Double-check all calculations for the preparation of your stock solution and working dilutions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Cell Health Issues | - Ensure your cells are healthy, within a low passage number, and have been cultured under optimal conditions.- Check for signs of contamination (e.g., bacteria, fungi, mycoplasma). |
| Low Receptor Expression | - Verify the expression of the Formyl Peptide Receptor (FPR) in your cell line using techniques like qPCR, western blot, or flow cytometry. |
High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound | - Ensure that the final concentration of DMSO in your assay medium does not exceed a level that causes precipitation (typically <1%).- Visually inspect your working solutions for any signs of precipitation.- Sonication of the stock solution before making dilutions may help. |
| Autofluorescence of this compound | - Run a control with this compound in the absence of cells to check for any intrinsic fluorescence at the wavelengths used in your assay. |
| Cellular Stress | - Minimize handling stress on your cells before and during the experiment.- Ensure the assay buffer is at the correct pH and temperature. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 404.42 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| EC₅₀ (Neutrophil Chemotaxis) | 42 nM | --INVALID-LINK-- |
| EC₅₀ (Ca²⁺ Mobilization) | 630 nM | --INVALID-LINK-- |
Experimental Protocols
Neutrophil Chemotaxis Assay
This protocol outlines a typical Boyden chamber assay to assess neutrophil chemotaxis in response to this compound.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in an appropriate assay buffer.
-
Assay Setup:
-
Add this compound at various concentrations (prepared in assay buffer) to the lower wells of a Boyden chamber plate. Include a negative control (buffer only) and a positive control (e.g., fMLP).
-
Place a porous membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.
-
Quantification of Migration:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescent-based method to quantify migrated cells.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure intracellular calcium mobilization in response to this compound.
-
Cell Preparation: Plate cells expressing FPR (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
-
-
Assay Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject this compound at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak fluorescence minus baseline fluorescence) for each well.
-
Plot the fluorescence change against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Poor Response.
Technical Support Center: Optimizing Serum Concentration for FPR-A14 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing serum concentration in media for experiments involving the Formyl Peptide Receptor (FPR) agonist, FPR-A14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical compound that acts as an agonist for the Formyl Peptide Receptor (FPR).[1][2][3] FPRs are G-protein coupled receptors (GPCRs) primarily expressed on immune cells like neutrophils, monocytes, and macrophages.[4] When an agonist like this compound binds to FPR1, it triggers a cascade of intracellular signaling events. This includes the activation of G-proteins, leading to downstream signaling through pathways involving phospholipase C (PLC), protein kinase C (PKC), and the MAPK/ERK pathway. These signaling events result in various cellular responses such as chemotaxis, the production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines.
Q2: Why is optimizing serum concentration important for my this compound experiments?
A2: Serum contains a complex mixture of growth factors, hormones, and other proteins that can interfere with your experiments in several ways:
-
High Background Signal: Serum components can non-specifically activate FPRs or downstream signaling pathways, leading to a high background signal and a reduced signal-to-noise ratio.
-
Receptor Desensitization: Continuous exposure to activating components in serum can lead to the desensitization of FPRs, making them less responsive to this compound.
-
Variability: The composition of serum can vary between batches, leading to a lack of reproducibility in your experimental results.
-
Interference with Agonist Binding: Serum proteins may bind to this compound, reducing its effective concentration and potency.
For some GPCR assays, particularly those involving Gαi/o-coupled receptors like FPR1, serum starvation has been observed to increase the measurement window for receptor activation.
Q3: What is serum starvation and when should I perform it?
A3: Serum starvation is the process of culturing cells in a medium with a reduced concentration of serum or no serum for a specific period before the experiment. This is typically done to minimize the interference from serum components and to synchronize cells in the G0/G1 phase of the cell cycle. For many cell-based assays, starving the cells for 24 hours or less is a common practice. Prolonged serum starvation (e.g., 3 days) can induce unnecessary stress and may inhibit protein synthesis.
Q4: What are the typical cell lines used in FPR-related experiments?
A4: A common cell line used for studying FPRs is the human promyelocytic leukemia cell line, HL-60. These cells can be differentiated into a neutrophil-like phenotype, which abundantly expresses FPR1 and FPR2. Other primary immune cells like human neutrophils are also used. Additionally, some cancer cell lines, such as the human glioblastoma cell line U-87, have been shown to express functional FPRs.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides potential solutions with a focus on the role of serum concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific activation by serum components. 2. Endogenous peroxidase activity (in HRP-based assays). 3. Non-specific binding of antibodies (in immunoassays). | 1. Reduce serum concentration in the assay medium or perform serum starvation prior to the experiment. 2. Quench endogenous peroxidases with 3% H2O2. 3. Titrate primary and secondary antibodies to find the optimal concentration. Include a "secondary antibody only" control. |
| Low or No Signal | 1. Ineffective concentration of this compound due to binding with serum proteins. 2. Receptor desensitization due to prolonged exposure to serum. 3. Sub-optimal assay conditions. | 1. Perform the experiment in serum-free or low-serum medium. 2. Implement a serum starvation protocol before stimulating with this compound. 3. Optimize agonist concentration, incubation times, and cell density. |
| Poor Reproducibility | 1. Batch-to-batch variability in serum. 2. Inconsistent cell health or passage number. | 1. Use a single, pre-tested batch of serum for a series of experiments. 2. Maintain consistent cell culture practices, including using cells within a specific passage number range. |
| Unexpected Cellular Response | 1. Serum components activating other signaling pathways that interact with the FPR pathway. | 1. Characterize the cellular response in serum-free conditions to establish a baseline. 2. Use a minimal amount of serum (e.g., 1% or less) if serum is required for cell viability. |
Troubleshooting Workflow
Caption: Troubleshooting flowchart for this compound experiments.
Quantitative Data Summary
| Parameter | Value | Context | Source |
| This compound EC50 (Neutrophil Chemotaxis) | 42 nM | in vitro | |
| This compound EC50 (Ca2+ Mobilization) | 630 nM | in vitro | |
| fMLF EC50 (NADPH-oxidase activation) | ≈ 20 nM | Differentiated HL-60 cells | |
| RE-04-001 EC50 (NADPH-oxidase activation) | ≈ 1 nM | Differentiated HL-60 cells | |
| HL-60 Cell Culture Serum Concentration | 10% FCS | For routine culture | |
| Serum Starvation Recommendation | Overnight (or up to 24 hours) | For Gαi/o-coupled receptor assays |
Experimental Protocols
Protocol 1: HL-60 Cell Culture and Differentiation
-
Culture Maintenance: Culture HL-60 cells in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/ml at 37°C in a 5% CO2 incubator.
-
Differentiation: To differentiate HL-60 cells into a neutrophil-like phenotype, incubate the cells with 1% DMSO for 5 days.
-
Harvesting: After differentiation, wash the cells and resuspend them in an appropriate assay buffer (e.g., Krebs-Ringer phosphate buffer with glucose, Ca2+, and Mg2+).
Protocol 2: Serum Starvation for FPR Assays
-
Cell Preparation: Plate the differentiated HL-60 cells or other target cells at the desired density in a multi-well plate.
-
Serum Removal: After the cells have adhered (if applicable), gently aspirate the growth medium.
-
Washing: Wash the cells once with serum-free medium or a buffered salt solution (e.g., PBS) to remove any residual serum.
-
Starvation: Add serum-free or low-serum (e.g., 0.1-1% FCS) medium to the cells.
-
Incubation: Incubate the cells for a predetermined period, typically between 4 to 24 hours, at 37°C in a 5% CO2 incubator. It is advisable to optimize the starvation time for your specific cell type and assay, as prolonged starvation can be detrimental to cell health.
Protocol 3: Calcium Mobilization Assay
-
Cell Preparation: Prepare differentiated HL-60 cells and perform serum starvation as described above.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader capable of kinetic fluorescence measurements.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
Signaling Pathway and Workflow Diagrams
FPR1 Signaling Pathway
Caption: Simplified FPR1 signaling pathway upon agonist binding.
Workflow for Serum Concentration Optimization
Caption: Workflow for optimizing serum in this compound assays.
References
Troubleshooting low signal in FPR-A14 calcium mobilization assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing FPR-A14 in calcium mobilization assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a very low or no signal in our this compound calcium mobilization assay. What are the potential causes?
A low or absent signal is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting the problem:
-
Cellular Health and Viability: The foundation of a successful cell-based assay is a healthy and viable cell population. Ensure that cells are not passaged for extended periods, as this can lead to genetic and phenotypic drift.[1] Always perform a viability count before seeding, and never allow cells to become over-confluent in flasks.[1]
-
Cell Seeding Density: The number of cells seeded per well is critical. A density that is too low will not produce a measurable signal, while overcrowding can lead to altered cellular responses.[1] It is recommended to perform an optimization experiment to determine the ideal cell seeding density for your specific cell line.
-
Calcium Indicator Dye Loading: Inefficient loading of the calcium indicator dye is a frequent cause of low signal. The loading time, dye concentration, and temperature should be optimized for your cell line.[2] For many cell lines, an incubation of 1 hour at 37°C is a good starting point.[3]
-
Agonist Concentration: Ensure that the concentration of the this compound agonist is appropriate to elicit a response. The EC50 for this compound in calcium mobilization assays has been reported to be approximately 630 nM in neutrophils. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup.
-
G Protein Coupling: The Formyl Peptide Receptor 1 (FPR1), the target of this compound, primarily couples to the Gαi subunit. The subsequent calcium mobilization is mediated by the βγ subunits of the G protein, which activate the Phospholipase C (PLC) pathway. If your host cell line does not endogenously express the necessary signaling components to link Gαi activation to a calcium signal, you may need to co-express a promiscuous G protein, such as Gα16, to channel the signal through the Gαq pathway.
Q2: Our baseline fluorescence (RFU) is high, but we see a minimal response upon agonist addition. What could be the issue?
High baseline fluorescence with a poor signal-to-noise ratio can be attributed to several factors:
-
Suboptimal Dye Concentration: While a sufficient dye concentration is necessary, excessive concentrations can lead to high background fluorescence. It is recommended to titrate the calcium indicator dye to find the optimal concentration that yields a low baseline with a robust signal upon stimulation.
-
Incomplete Dye Hydrolysis: The AM ester form of the calcium indicator dyes needs to be cleaved by intracellular esterases to become active and calcium-sensitive. Incomplete hydrolysis can result in a high background signal. Ensure that the dye loading incubation time is sufficient.
-
Autofluorescence: The cell culture medium, serum, and the compounds being tested can all contribute to background fluorescence. Using a serum-free medium during the assay or a no-wash calcium assay kit that contains a masking dye can help to mitigate this issue.
Q3: We are observing significant well-to-well variability in our assay plate. How can we improve consistency?
Well-to-well variability can compromise the reliability of your data. Here are some steps to improve consistency:
-
Uniform Cell Seeding: Ensure that cells are evenly distributed in each well. Gently mix the cell suspension before and during plating to prevent cell clumping.
-
Pipetting Accuracy: Inaccurate pipetting is a major source of error. Calibrate your pipettes regularly and ensure that reagents are thoroughly mixed before dispensing.
-
Instrument Settings: On instruments like the FLIPR, the speed and height of agonist addition can impact the response. Faster addition speeds closer to the cell monolayer are generally recommended for better mixing. However, this may need to be optimized for your specific cell line to avoid dislodging the cells.
-
Edge Effects: "Edge effects," where the outer wells of a microplate behave differently from the inner wells, can be a source of variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with a buffer or medium.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for consideration when designing and troubleshooting your this compound calcium mobilization assays.
Table 1: this compound and other FPR1 Agonist Potencies in Calcium Mobilization Assays
| Agonist | Cell Type | EC50 (nM) |
| This compound | Neutrophils | 630 |
| fMLF | Neutrophils | ~20 |
| Compound 1753-103 | U937/FPR1 cells | 131 |
Table 2: Recommended Starting Conditions for Assay Optimization
| Parameter | Recommended Starting Condition | Range for Optimization |
| Cell Seeding Density (96-well plate) | 50,000 cells/well | 25,000 - 100,000 cells/well |
| Calcium Dye Loading Time | 1 hour | 30 minutes - 2 hours |
| Calcium Dye Loading Temperature | 37°C | Room Temperature to 37°C |
| FLIPR Baseline RFU (EMCCD camera) | 800 - 1200 | Varies with instrument and cell type |
Experimental Protocols
Detailed Methodology for a FLIPR-based this compound Calcium Mobilization Assay
This protocol provides a general framework. Optimization of specific steps for your cell line and experimental conditions is highly recommended.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in the appropriate culture medium to the desired density.
-
Seed 50,000 cells in 100 µL of medium per well into a 96-well black-walled, clear-bottom plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. For no-wash kits, this typically involves dissolving the dye concentrate in an assay buffer. If your cells (e.g., CHO cells) require probenecid to prevent dye leakage, add it to the loading buffer at a final concentration of 2.5 mM.
-
Remove the cell plate from the incubator and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator. Some cell lines may benefit from an additional 30-minute incubation at room temperature in the dark.
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to create a range of concentrations for generating a dose-response curve.
-
-
Calcium Mobilization Measurement (FLIPR):
-
Turn on the FLIPR instrument and allow it to warm up.
-
Place the cell plate and the agonist plate into the instrument.
-
Set up the instrument protocol:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the this compound agonist from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 1-3 minutes to capture the peak response and subsequent decay.
-
-
For an EMCCD camera, adjust the settings to achieve a baseline fluorescence of 800-1200 RFU.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak signal minus baseline) is plotted against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: FPR1 signaling pathway initiated by this compound.
Caption: Experimental workflow for this compound calcium mobilization assay.
References
Technical Support Center: Strategies to Enhance the Reproducibility of FPR-A14-Based Findings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of findings based on the Formyl Peptide Receptor (FPR) agonist, FPR-A14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist for the Formyl Peptide Receptor (FPR), a G protein-coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating FPRs, which are predominantly expressed on immune cells like neutrophils. This activation triggers a downstream signaling cascade, leading to cellular responses such as chemotaxis (directed cell migration) and calcium mobilization.
Q2: What are the known biological activities of this compound?
A2: this compound is known to potently activate neutrophils in vitro. Specifically, it induces neutrophil chemotaxis and mobilizes intracellular calcium. Additionally, it has been shown to cause dose-dependent differentiation of mouse neuroblastoma N2a cells.
Q3: What are the recommended storage and handling conditions for this compound powder?
A3: this compound powder should be stored at room temperature. For optimal stability, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture. When preparing stock solutions, it is best practice to use anhydrous solvents.
Q4: In what solvents can I dissolve this compound?
A4: While specific solubility data for this compound is not extensively published, compounds of similar structure are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted in aqueous buffers for your experiments. Always perform a small-scale solubility test before preparing a large stock solution.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in key functional assays. Note that EC50/IC50 values can vary depending on the cell type, assay conditions, and methodology used.
| Biological Activity | Cell Type | Assay Type | EC50 Value | Reference |
| Chemotaxis | Neutrophils | Transwell Migration Assay | 42 nM | |
| Calcium Mobilization | Neutrophils | Fura-2 AM Calcium Flux | 630 nM |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neutrophils
This compound, as an agonist of the G protein-coupled receptor FPR1, initiates a signaling cascade upon binding. This pathway is crucial for the pro-inflammatory functions of neutrophils. The diagram below illustrates the key steps in this signaling process.
Validation & Comparative
Validating the Specificity of FPR-A14: A Comparative Guide to FPR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used Formyl Peptide Receptor (FPR) antagonists for validating the specificity of the FPR agonist, FPR-A14. Understanding the precise receptor subtype through which a compound exerts its effects is critical for accurate interpretation of experimental results and for the development of targeted therapeutics. This document outlines the experimental data and protocols necessary to rigorously assess the specificity of this compound.
Introduction to this compound and the Importance of Specificity Validation
This compound is a potent agonist of the Formyl Peptide Receptor family, a group of G protein-coupled receptors (GPCRs) that play a crucial role in innate immunity and inflammation.[1][2] In humans, this family consists of three members: FPR1, FPR2, and FPR3, which are involved in processes such as chemotaxis, phagocytosis, and the production of reactive oxygen species.[3][4] this compound has been shown to be a potent activator of neutrophil calcium mobilization and chemotaxis, with EC50 values of 630 nM and 42 nM, respectively.[1]
Given the significant homology and overlapping ligand profiles among the FPR subtypes, it is imperative to determine the specific receptor(s) through which this compound mediates its effects. This validation is essential for elucidating its precise mechanism of action and for its potential development as a selective therapeutic agent. The use of specific antagonists for each FPR subtype is the gold standard for such validation.
Comparative Performance of FPR Antagonists in this compound Activity
To validate the specificity of this compound, its activity can be assessed in the presence of various well-characterized FPR antagonists. While direct quantitative data on the inhibition of this compound by these antagonists is limited in publicly available literature, qualitative studies and the known selectivity profiles of these antagonists provide strong evidence for this compound's receptor preference.
Qualitative Inhibition of this compound-Induced Cellular Responses:
A key study investigating the effects of this compound on neuroblastoma cells demonstrated that its activity was inhibited by the FPR1-preferential antagonists Boc-MLF and Cyclosporin H . Conversely, the FPR2-selective antagonist WRW4 had no significant effect on this compound-stimulated activity. This evidence strongly suggests that This compound acts as a selective agonist for FPR1 .
Quantitative Comparison of FPR Antagonists:
The following table summarizes the known specificity and potency of commonly used FPR antagonists. While specific IC50 or Kᵢ values against this compound are not yet widely reported, the data against other standard FPR agonists are provided for a comparative overview. Researchers should determine these values for this compound in their specific assay systems.
| Antagonist | Primary Target(s) | Reported IC50 / Kᵢ (against other agonists) | Selectivity Profile | Key Considerations |
| Boc-MLF | FPR1 | IC50: 0.63 µM (vs. fMLF-induced superoxide production) | Preferential for FPR1. Can inhibit FPR2 at higher concentrations. | A widely used peptide-based competitive antagonist for FPR1. |
| Cyclosporin H | FPR1 | IC50: ~0.7 µM (general FPR inhibitor) | Highly selective for FPR1 over FPR2. | A potent and selective non-peptide competitive antagonist of FPR1. |
| WRW4 | FPR2 | IC50: 0.23 µM (vs. WKYMVm binding) | Highly selective for FPR2. Does not inhibit FPR1-mediated responses. | A hexapeptide antagonist that is a critical tool for differentiating FPR1 and FPR2 activity. |
| Quin-C7 | FPR2 | Not specified | Selective for FPR2. | An orally active small molecule antagonist of FPR2. |
Experimental Protocols
To validate the specificity of this compound, the following key experiments are recommended.
Intracellular Calcium Mobilization Assay
This assay is a rapid and robust method to measure the activation of Gq-coupled GPCRs like the FPRs.
Objective: To determine the ability of FPR antagonists to inhibit this compound-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the human FPR subtypes (FPR1, FPR2, and FPR3), e.g., transfected HEK293 or HL-60 cells.
-
This compound
-
FPR antagonists (Boc-MLF, Cyclosporin H, WRW4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Culture: Culture the cells expressing the respective FPR subtypes to 80-100% confluency in the appropriate microplate.
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM, Pluronic F-127, and optionally Probenecid in the assay buffer.
-
Remove the cell culture medium and wash the cells briefly with the assay buffer.
-
Add the dye-loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the FPR antagonists (Boc-MLF, Cyclosporin H, WRW4).
-
After the dye-loading incubation, wash the cells with the assay buffer.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
This compound Stimulation and Signal Detection:
-
Prepare a solution of this compound at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to record fluorescence at an excitation of ~490 nm and an emission of ~515 nm.
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add the this compound solution to each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the response against the antagonist concentration to determine the IC50 value for each antagonist.
-
Chemotaxis Assay
This functional assay measures the ability of cells to migrate along a chemical gradient, a key response mediated by FPRs.
Objective: To assess the effect of FPR antagonists on the directed migration of neutrophils or other immune cells towards this compound.
Materials:
-
Human neutrophils or other migratory cells expressing FPRs.
-
This compound
-
FPR antagonists (Boc-MLF, Cyclosporin H, WRW4)
-
Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes, typically 3-5 µm pore size for neutrophils)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Calcein-AM or other cell viability dye for quantification.
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood. Resuspend the cells in the assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the FPR antagonists or a vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the this compound solution (at a concentration determined to be optimal for chemotaxis) to the lower wells of the chemotaxis chamber.
-
Add the assay medium alone to the negative control wells.
-
Place the membrane insert over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Quantify the migrated cells on the bottom of the membrane or in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., ATP) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Plot the number of migrated cells against the antagonist concentration to determine the IC50 for the inhibition of this compound-induced chemotaxis.
-
Mandatory Visualizations
FPR1 Signaling Pathway and Antagonist Inhibition
Caption: FPR1 signaling pathway and point of antagonist inhibition.
Experimental Workflow for Validating this compound Specificity
Caption: Experimental workflow for validating this compound specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FPR A14 | CAS 329691-12-5 | FPRA14 | Tocris Bioscience [tocris.com]
- 3. JCI Insight - FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis [insight.jci.org]
- 4. FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FPR-A14 and fMLP in Neutrophil Activation
For Immediate Release
This guide provides a detailed comparison of the efficacy of two formyl peptide receptor (FPR) agonists, FPR-A14 and N-formyl-methionyl-leucyl-phenylalanine (fMLP), in the activation of human neutrophils. This document is intended for researchers, scientists, and drug development professionals working in immunology and inflammatory diseases.
Introduction
Neutrophils are critical components of the innate immune system, playing a vital role in the first line of defense against pathogens. Their activation is a tightly regulated process initiated by chemoattractants binding to cell surface receptors, such as the formyl peptide receptors (FPRs). N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a well-characterized bacterial-derived peptide and a potent agonist of FPR1, inducing a cascade of signaling events that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), collectively known as the oxidative burst. This compound is a more recently identified synthetic small-molecule agonist of FPRs. This guide presents a comparative analysis of the efficacy of this compound and fMLP in inducing key neutrophil functions, supported by available experimental data and detailed protocols.
Signaling Pathways in Neutrophil Activation
Both fMLP and this compound initiate neutrophil activation through their interaction with formyl peptide receptors, which are G protein-coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor activates intracellular heterotrimeric G proteins. This activation triggers several downstream signaling cascades, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK) such as p38 and ERK1/2. These pathways culminate in the mobilization of intracellular calcium, actin polymerization for cell migration, the release of granular contents, and the assembly of the NADPH oxidase complex for ROS production.
Figure 1. Simplified signaling pathway of neutrophil activation by FPR agonists.
Comparative Efficacy in Neutrophil Activation
The efficacy of this compound and fMLP in inducing key neutrophil functions is summarized below. The data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | fMLP | Reference |
| Chemotaxis (EC50) | 42 nM | Not explicitly found in direct comparison | [1] |
| Calcium Mobilization (EC50) | 630 nM | Not explicitly found in direct comparison | [1] |
| Degranulation (CD63 Expression, EC50) | Data not available | 19 nM | [2] |
| Oxidative Burst (EC50) | Data not available | ~20 nM - 370 nM | [3] |
Note: EC50 values for fMLP can vary between studies depending on the specific assay conditions and the source of neutrophils.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to allow for replication and further investigation.
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay measures the directional migration of neutrophils towards a chemoattractant.
Figure 2. General workflow for a neutrophil chemotaxis assay.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in an appropriate buffer, such as Hanks' Balanced Salt Solution (HBSS).
-
Assay Setup: Use a multi-well transwell plate with inserts containing a polycarbonate membrane (typically 3-5 µm pore size).
-
Add the chemoattractant (this compound or fMLP at various concentrations) to the lower wells of the plate.
-
Add the neutrophil suspension to the upper inserts.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 30 to 90 minutes to allow for cell migration.
-
Quantification: After incubation, remove the inserts. The migrated cells in the lower chamber can be quantified by various methods, such as cell counting using a hemocytometer, or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity.
Neutrophil Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, upon activation.
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils as described above and resuspend them in HBSS.
-
Stimulation: Pre-incubate the neutrophils with cytochalasin B for a few minutes at 37°C. This step enhances the degranulation response.
-
Add this compound or fMLP at various concentrations to the neutrophil suspension and incubate for 15-30 minutes at 37°C.
-
Sample Collection: Centrifuge the samples to pellet the cells and collect the supernatant.
-
MPO Activity Measurement: The MPO activity in the supernatant is measured using a colorimetric assay. A common method involves the use of 3,3',5,5'-tetramethylbenzidine (TMB) as a substrate. The MPO-catalyzed oxidation of TMB results in a color change that can be quantified by measuring the absorbance at a specific wavelength (e.g., 650 nm). The amount of MPO released is proportional to the absorbance.
Neutrophil Oxidative Burst Assay (Dihydrorhodamine 123 Assay)
This flow cytometry-based assay measures the production of reactive oxygen species (ROS) by activated neutrophils.
Protocol:
-
Neutrophil Preparation: Isolate human neutrophils or use whole blood.
-
Dye Loading: Incubate the cells with dihydrorhodamine 123 (DHR 123). DHR 123 is a non-fluorescent dye that can freely diffuse across the cell membrane.
-
Stimulation: Add the activating agent (this compound or fMLP) to the cell suspension and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
ROS Detection: Inside the activated neutrophils, DHR 123 is oxidized by ROS, primarily hydrogen peroxide, into the highly fluorescent compound rhodamine 123.
-
Flow Cytometry Analysis: The fluorescence intensity of rhodamine 123 in individual cells is measured using a flow cytometer. The increase in fluorescence intensity is directly proportional to the amount of ROS produced.
Discussion and Conclusion
The available data indicates that this compound is a potent activator of neutrophil chemotaxis and calcium mobilization. While direct comparative data for degranulation and oxidative burst for this compound is currently limited in the public domain, its activity as a formyl peptide receptor agonist suggests it will induce these functions.
fMLP remains the benchmark for studying FPR1-mediated neutrophil activation, with a wealth of data available on its efficacy across various functional assays. The provided EC50 values demonstrate its high potency in inducing degranulation and oxidative burst.
For a comprehensive understanding of the comparative efficacy of this compound, further studies are required to determine its potency (EC50 values) in inducing degranulation and oxidative burst in human neutrophils under conditions directly comparable to those used for fMLP. The detailed protocols provided in this guide offer a standardized framework for conducting such comparative experiments. This will enable researchers to better characterize the pharmacological profile of this compound and its potential as a tool for studying neutrophil biology and as a therapeutic agent in inflammatory diseases.
References
- 1. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FPR-A14 and Other Synthetic Formyl Peptide Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The formyl peptide receptor (FPR) family, particularly FPR1 and FPR2, represents a significant target for therapeutic intervention in a host of inflammatory diseases, neurodegenerative disorders, and cancer. These G protein-coupled receptors are pivotal in mediating innate immune responses. The development of synthetic agonists for these receptors has opened new avenues for modulating these responses. This guide provides a comparative overview of the synthetic FPR agonist FPR-A14 and other notable synthetic agonists, supported by experimental data and detailed protocols.
Comparative Performance of Synthetic FPR Agonists
The efficacy and selectivity of synthetic FPR agonists are typically evaluated through a series of in vitro assays. These include measuring calcium mobilization, chemotaxis, and superoxide production in immune cells such as neutrophils. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of these agonists. A lower EC50 value indicates a higher potency.[1]
Below is a summary of the reported EC50 values for this compound and other well-characterized synthetic FPR agonists across different functional assays.
| Agonist | Receptor Target(s) | Assay | Cell Type | EC50 (nM) | Reference |
| This compound | FPR | Neutrophil Chemotaxis | Human Neutrophils | 42 | [1][2] |
| Calcium Mobilization | Human Neutrophils | 630 | [1][2] | ||
| WKYMVm | FPR1, FPR2, FPR3 | Superoxide Production | Human Eosinophils | - (Potent induction) | |
| Calcium Mobilization | FPR2-transfected cells | 0.075 | |||
| Calcium Mobilization | FPR1-transfected cells | 25 | |||
| Quin-C1 | FPR2 | Reduction of ROS | Murine Microglia | 100 | |
| Compound 13 (Pyrazolone) | FPR1/FPR2 | Calcium Mobilization (mFpr1) | Murine cells | 350 | |
| Calcium Mobilization (mFpr2) | Murine cells | 890 | |||
| MR-39 (Ureidopropanamide) | FPR2 | Inhibition of LPS-induced effects | Microglia | 1000-5000 | |
| Compound 2a (Pyridinone) | FPR2 > FPR1 | Calcium Mobilization (FPR2) | HL-60 cells | 120 | |
| Calcium Mobilization (FPR1) | HL-60 cells | 1600 |
Signaling Pathways of FPR Agonists
Upon activation by an agonist, FPRs initiate a cascade of intracellular signaling events. This process is primarily mediated through the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits. These subunits then activate various downstream effectors, including Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. The activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate Protein Kinase C (PKC). The PI3K pathway leads to the activation of Akt. Collectively, these signaling pathways orchestrate a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of FPR agonist activity. Below are methodologies for key assays used to characterize these compounds.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the target FPR (e.g., HL-60 cells transfected with FPR1 or FPR2).
-
Fura-2 AM (calcium indicator dye).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Probenecid (to prevent dye leakage).
-
FPR agonist of interest.
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).
Procedure:
-
Cell Preparation: Culture cells to the appropriate density in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing probenecid.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.
-
-
Washing: Gently wash the cells twice with HBSS containing probenecid to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading by exciting at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add the FPR agonist at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths for a set period.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in the F340/F380 ratio against the agonist concentration to determine the EC50 value.
-
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils.
-
Transwell inserts with a 3-5 µm pore size polycarbonate membrane.
-
24-well companion plates.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
FPR agonist of interest (chemoattractant).
-
Cell viability stain (e.g., Calcein AM).
-
Fluorescence plate reader.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Assay Setup:
-
Add the assay medium containing the FPR agonist at various concentrations to the lower wells of the 24-well plate.
-
Resuspend the isolated neutrophils in the assay medium.
-
Add the neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add a cell viability stain like Calcein AM and incubate as per the manufacturer's instructions.
-
Measure the fluorescence in the lower wells using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no agonist).
-
Plot the fluorescence intensity against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Superoxide Production Assay
This assay measures the production of superoxide anions (O2⁻), a key function of activated neutrophils, often as part of the respiratory burst.
Materials:
-
Freshly isolated human neutrophils.
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
Cytochrome c or a chemiluminescent probe (e.g., luminol or isoluminol).
-
Superoxide dismutase (SOD) for control experiments.
-
FPR agonist of interest.
-
Spectrophotometer or luminometer.
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described for the chemotaxis assay.
-
Assay Setup:
-
Resuspend neutrophils in the assay buffer.
-
In a 96-well plate, add the neutrophil suspension.
-
Add cytochrome c to the wells. In the presence of superoxide, cytochrome c is reduced, leading to a change in absorbance.
-
-
Measurement:
-
Establish a baseline reading on the spectrophotometer at 550 nm.
-
Add the FPR agonist at various concentrations.
-
Immediately begin recording the absorbance at 550 nm over time.
-
For control wells, add SOD along with the agonist to confirm that the change in absorbance is due to superoxide production.
-
-
Data Analysis:
-
Calculate the rate of superoxide production from the change in absorbance over time.
-
Plot the rate of superoxide production against the agonist concentration to determine the EC50 value.
-
This comparative guide provides a foundational understanding of this compound and other synthetic FPR agonists. The provided data and protocols serve as a resource for researchers to design and interpret experiments aimed at discovering and characterizing novel modulators of the formyl peptide receptor family.
References
Cross-Validation of FPR-A14's Agonist Effects with Genetic Knockdown of FPR: A Comparative Guide
This guide provides a detailed comparison of the pharmacological effects of the Formyl Peptide Receptor (FPR) agonist, FPR-A14, with the outcomes of genetic knockdown of FPR. The data presented here serves to cross-validate the on-target effects of this compound, demonstrating that its biological activity is mediated through its interaction with FPR. This guide is intended for researchers, scientists, and drug development professionals working on G protein-coupled receptors and inflammatory or neurodegenerative disease pathways.
The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying biological processes and workflows. The primary source for this comparative analysis is the study by Cussell et al. (2019), which systematically investigated the effects of this compound on neuroblastoma cells and validated these effects using siRNA-mediated knockdown of the receptor.
Data Presentation: Pharmacological vs. Genetic Intervention
The following tables summarize the quantitative data comparing the effects of the FPR agonist this compound on key cellular processes in the presence and absence of FPR, achieved through siRNA-mediated knockdown.
Table 1: Effect of this compound on Neuronal Differentiation in Control vs. FPR Knockdown Cells
| Treatment Condition | Cell Line | Outcome Measure | Result |
| Control (vehicle) | Neuro2a | % Differentiated Cells | Baseline |
| This compound (10 µM) | Neuro2a | % Differentiated Cells | Significant increase in differentiation |
| This compound (10 µM) + Scrambled siRNA | Neuro2a | % Differentiated Cells | Significant increase in differentiation |
| This compound (10 µM) + FPR siRNA | Neuro2a | % Differentiated Cells | Differentiation significantly inhibited |
Table 2: Morphological Changes Induced by this compound
| Treatment Condition | Cell Line | Morphological Phenotype | Observation |
| This compound (10 µM) | Neuro2a | Neurite Outgrowth | Promotion of multiple, distinct morphologies |
| This compound (10 µM) + FPR siRNA | Neuro2a | Neurite Outgrowth | Inhibition of morphological changes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Culture and Reagents
-
Cell Line: Mouse neuroblastoma (Neuro2a) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Preparation: this compound (Tocris Bioscience) was dissolved in DMSO to create a stock solution and then diluted in culture medium to the final working concentrations.
siRNA-Mediated Knockdown of FPR
-
siRNA: Pre-designed siRNA targeting mouse Fpr1 and a non-targeting (scrambled) control siRNA were used.
-
Transfection Reagent: Lipofectamine RNAiMAX or a similar cationic lipid-based transfection reagent.
-
Protocol:
-
Neuro2a cells were seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
siRNA and the transfection reagent were separately diluted in Opti-MEM medium and then combined to form complexes.
-
The siRNA-lipid complexes were added to the cells and incubated for 4-6 hours.
-
The transfection medium was then replaced with fresh complete culture medium.
-
Cells were incubated for 48-72 hours post-transfection to allow for target gene knockdown.
-
Knockdown efficiency was verified by qPCR or Western blotting for FPR protein levels.
-
Neuronal Differentiation Assay
-
Protocol:
-
Following siRNA transfection (or in non-transfected cells), the culture medium was replaced with a low-serum medium (e.g., 1% FBS) to promote differentiation.
-
Cells were treated with this compound (e.g., 10 µM) or vehicle control (DMSO).
-
Cells were incubated for 48 hours to allow for differentiation.
-
Post-incubation, cells were fixed and imaged using phase-contrast microscopy.
-
The percentage of differentiated cells (defined as cells bearing one or more neurites longer than two cell body diameters) was quantified from multiple random fields of view.
-
Visualizations
The following diagrams illustrate the key pathways and experimental logic.
Conclusion
The direct comparison of this compound's effects in the presence and absence of its target receptor, FPR, provides compelling evidence for its mechanism of action. The inhibition of this compound-induced neuronal differentiation by siRNA-mediated knockdown of FPR confirms that this compound is a specific agonist that exerts its biological effects through this receptor. This cross-validation approach, combining pharmacological stimulation with genetic inhibition, represents a robust methodology for target validation in drug discovery and is a critical step in characterizing the specificity of novel chemical probes and therapeutic candidates.
FPR-A14 Versus Endogenous Formyl Peptide Receptor Ligands: A Comparative Analysis
A detailed examination of the synthetic FPR agonist, FPR-A14, in relation to key endogenous ligands reveals distinct potency and efficacy profiles in neutrophil activation. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers in immunology and drug development.
Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors that play a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria. This recognition triggers a cascade of inflammatory and immune responses, including chemotaxis, degranulation, and the production of reactive oxygen species. In addition to these pathogen-associated molecular patterns, a variety of endogenous molecules can also modulate FPR activity. This guide focuses on the comparison of a synthetic agonist, this compound, with prominent endogenous FPR ligands, namely the bacterial-derived peptide fMLF, the anti-inflammatory protein Annexin A1 (and its active peptide fragment Ac2-26), and the acute-phase reactant Serum Amyloid A (SAA).
Quantitative Comparison of Agonist-Induced Neutrophil Activation
The functional consequences of FPR activation are critically dependent on the specific ligand engaged with the receptor. Here, we summarize the available quantitative data for this compound and key endogenous ligands in two primary neutrophil functions: chemotaxis and calcium mobilization.
| Ligand | Target Receptor(s) | Neutrophil Chemotaxis (EC50) | Neutrophil Ca2+ Mobilization (EC50) | Reference |
| This compound | FPR (unspecified) | 42 nM | 630 nM | [1][2] |
| fMLF | FPR1 (high affinity), FPR2 (low affinity) | Comparable to Ac2-26 and SAA | Micromolar range for mouse FPR2 | [1][3] |
| Ac2-26 (Annexin A1 peptide) | FPR1, FPR2 | Near maximal effect at 10 µM | - | [3] |
| Serum Amyloid A (SAA) | FPR2 | 1 - 30 µM range | Micromolar concentrations |
Note: Direct comparative studies providing EC50 values for all ligands under identical experimental conditions are limited. The data presented is compiled from available literature and should be interpreted with consideration of potential variations in experimental setups.
Based on the available data, the synthetic agonist this compound demonstrates high potency in inducing neutrophil chemotaxis, with an EC50 value in the nanomolar range. Its potency for inducing calcium mobilization is lower, with an EC50 in the sub-micromolar range. In comparison, the endogenous bacterial peptide fMLF is a well-established potent chemoattractant, primarily acting through FPR1. The endogenous anti-inflammatory peptide Ac2-26 and the acute-phase protein SAA also induce chemotaxis, although they may require higher concentrations to achieve effects comparable to fMLF and this compound.
Signaling Pathways
The activation of formyl peptide receptors by both this compound and endogenous ligands initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling to Gi/o proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Experimental Protocols
To facilitate the replication and further investigation of the comparative effects of this compound and endogenous ligands, detailed methodologies for key experiments are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size)
-
Isolated human neutrophils
-
Chemoattractants (this compound, fMLF, Ac2-26, SAA) at various concentrations
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a suspension of isolated human neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use a range of concentrations for each ligand to determine the EC50. Use assay buffer alone as a negative control.
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Plot the number of migrated cells against the log of the chemoattractant concentration to determine the EC50 value.
References
- 1. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Signaling Profiles of FPR-A14 and WKYMVm
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Formyl Peptide Receptor Agonists
This guide provides a detailed comparison of the signaling profiles of two formyl peptide receptor (FPR) agonists: FPR-A14 and WKYMVm. While both compounds are known to activate FPRs, their specific receptor interactions and downstream signaling effects exhibit notable differences. This document aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate agonist for their specific experimental needs.
Summary of Receptor Activation and Potency
This compound is a synthetic small-molecule agonist of formyl peptide receptors. In contrast, WKYMVm is a synthetic hexapeptide that acts as a potent agonist for all three human formyl peptide receptors: FPR1, FPR2, and FPR3.[1]
The following table summarizes the available quantitative data on the potency of this compound and WKYMVm in activating key signaling events. It is important to note that the available data for this compound does not specify which FPR subtype is responsible for the observed effects in neutrophils.
| Agonist | Assay | Cell Type | Target Receptor(s) | EC50 |
| This compound | Calcium Mobilization | Human Neutrophils | Not Specified | 630 nM[2] |
| Chemotaxis | Human Neutrophils | Not Specified | 42 nM[2] | |
| WKYMVm | Calcium Mobilization | HL-60 cells expressing FPR1 | FPR1 | ~10-100 nM |
| Calcium Mobilization | HL-60 cells expressing FPR2 | FPR2 | 75 pM | |
| Calcium Mobilization | HL-60 cells expressing FPR3 | FPR3 | 3 nM | |
| Chemotaxis | Phagocytes | FPR1 | Nanomolar (nM) range | |
| Chemotaxis | Phagocytes | FPR2 | Picomolar (pM) range |
Signaling Pathways
Both this compound and WKYMVm activate downstream signaling cascades upon binding to FPRs, leading to various cellular responses. The primary signaling pathways initiated by FPR activation include G-protein coupling, intracellular calcium mobilization, and activation of the MAPK/ERK pathway, ultimately resulting in cellular functions like chemotaxis.
G-Protein Coupling
Formyl peptide receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these G-proteins initiates a cascade of intracellular events. While it is established that both this compound and WKYMVm act through FPRs, detailed comparative studies on their specific G-protein coupling profiles are limited.
Figure 1: General overview of FPR agonist-induced G-protein activation.
Calcium Mobilization
A hallmark of FPR activation is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This is primarily mediated by the Gβγ subunit of the activated G-protein, which stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of Ca2+ from intracellular stores.
WKYMVm is a potent inducer of calcium mobilization through all three FPRs, with particularly high potency at FPR2. This compound also induces calcium mobilization in human neutrophils, although with a significantly higher EC50 value compared to WKYMVm's activity at FPR2 and FPR3.
Figure 2: Downstream signaling leading to calcium mobilization and PKC activation.
MAPK/ERK Activation
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another key signaling axis activated by FPRs. This pathway is crucial for regulating various cellular processes, including cell proliferation, differentiation, and migration.
WKYMVm has been shown to activate the ERK pathway. Studies on this compound's effect on MAPK/ERK are less detailed, but its role in inducing differentiation in neuroblastoma cells suggests a potential involvement of this pathway.
Figure 3: Simplified representation of the MAPK/ERK signaling pathway.
Functional Outcomes: Chemotaxis
A primary function of FPR activation in immune cells is chemotaxis, the directed migration of cells towards a chemical gradient.
WKYMVm is a potent chemoattractant for phagocytes, inducing migration at nanomolar concentrations through FPR1 and at picomolar concentrations through FPR2. This compound is also a chemoattractant for human neutrophils, with an EC50 of 42 nM.
Figure 4: A typical workflow for a neutrophil chemotaxis assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays discussed in this guide.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon agonist stimulation.
-
Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing a specific FPR, or primary neutrophils) to an appropriate confluency in a 96-well black-walled, clear-bottom plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 30-60 minutes at 37°C. Probenecid helps to prevent the leakage of the dye from the cells.
-
Wash the cells with an appropriate assay buffer to remove excess dye.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare serial dilutions of the agonist (this compound or WKYMVm).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Inject the agonist into the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation and activation of ERK1/2.
-
Cell Culture and Stimulation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with different concentrations of the agonist for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized data against agonist concentration to determine the dose-response relationship.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.
-
-
Assay Setup:
-
Use a Boyden chamber or a multi-well plate with a permeable support insert (e.g., Transwell). The pore size of the membrane should be appropriate for neutrophil migration (typically 3-5 µm).
-
Add the chemoattractant (this compound or WKYMVm) at various concentrations to the lower chamber.
-
Add the isolated neutrophils to the upper chamber.
-
-
Incubation and Cell Migration:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, remove the insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescent dye (e.g., Calcein AM) and measuring fluorescence in a plate reader.
-
-
Data Analysis:
-
Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
Both this compound and WKYMVm are valuable tools for studying FPR-mediated signaling. WKYMVm is a well-characterized, potent pan-agonist of FPRs, making it suitable for studies where broad activation of all three receptor subtypes is desired. Its high potency, particularly at FPR2, allows for investigations at very low concentrations.
This compound is a useful synthetic agonist for activating neutrophil functions. However, the current lack of specific data on its interaction with individual FPR subtypes limits its application in studies requiring receptor-specific modulation. Further research is needed to fully delineate the receptor selectivity and complete signaling profile of this compound.
Researchers should carefully consider the specific aims of their study and the available data on each agonist when making their selection. For studies requiring well-defined receptor interactions and high potency, WKYMVm is the more characterized choice. For broader screening or when a small-molecule agonist is preferred, this compound may be a suitable option, with the caveat that its precise receptor targets in a given cell type may need to be empirically determined.
References
A Comparative Guide to FPR-A14 and Retinoic Acid for Neuroblastoma Cell Differentiation
For Immediate Release
A Head-to-Head Analysis of Two Potent Differentiating Agents for Neuroblastoma Research
This guide provides a comprehensive comparison of FPR-A14 and Retinoic Acid, two compounds that have demonstrated the ability to induce differentiation in neuroblastoma cell lines. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and neuroscience, offering a detailed examination of their mechanisms, efficacy, and the experimental protocols for their application.
Executive Summary
Neuroblastoma, a common pediatric cancer, is characterized by its origin from undifferentiated neural crest cells. Inducing these malignant cells to differentiate into mature, non-proliferative neurons is a key therapeutic strategy. Retinoic acid is a well-established agent used in this context, both in research and clinical settings. This compound, a newer synthetic molecule, has emerged as a potent inducer of neuroblastoma cell differentiation in preclinical studies. This guide presents a side-by-side comparison of these two compounds, summarizing the available quantitative data, detailing experimental methodologies, and illustrating their respective signaling pathways.
Performance Comparison: this compound vs. Retinoic Acid
The following tables summarize the quantitative data on the efficacy of this compound and retinoic acid in inducing neuroblastoma cell differentiation. It is important to note that the data for each compound are derived from separate studies, and a direct head-to-head experimental comparison has not been published to date.
Table 1: Quantitative Comparison of Differentiation Efficacy
| Compound | Cell Line | Concentration | Differentiation Metric | Result | Citation |
| This compound | Neuro2a (mouse neuroblastoma) | 4 µM | % Differentiated Cells | 32.0% | [1] |
| 6 µM | % Differentiated Cells | 64.9% | [1] | ||
| 8 µM | % Differentiated Cells | 89.1% | [1] | ||
| 10 µM | % Differentiated Cells | 93.3% | [1] | ||
| Retinoic Acid (RA) | SH-SY5Y (human neuroblastoma) | 10 µM | Neurite-bearing cells | ~20% (RA alone) | [2] |
| 10 µM + BDNF | Neurite Outgrowth | Significant increase over time | |||
| SH-SY5Y & IMR-32 (human neuroblastoma) | 13-cis RA + HDAC8 inhibitor | Neurite Formation | 50-150% increase vs. RA alone |
Signaling Pathways
The mechanisms by which this compound and retinoic acid induce differentiation involve distinct signaling cascades.
This compound Signaling:
This compound is an agonist of the Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors. Upon binding of this compound to FPRs on the neuroblastoma cell surface, a series of intracellular events are triggered. This includes the activation of G-proteins, which in turn modulate the activity of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These signaling cascades are known to play roles in cell differentiation and chemotaxis. The specific downstream targets of FPR activation leading to neuronal differentiation in neuroblastoma are still under investigation.
Retinoic Acid Signaling:
Retinoic acid, a derivative of vitamin A, exerts its effects by entering the cell and binding to nuclear receptors, specifically the retinoic acid receptors (RAR) and retinoid X receptors (RXR). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of genes involved in cell cycle arrest and neuronal differentiation. Additionally, retinoic acid signaling can interact with other pathways, such as the PI3K/Akt and ROR1 pathways, to promote a differentiated phenotype in neuroblastoma cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing neuroblastoma cell differentiation with this compound and retinoic acid.
This compound Differentiation Protocol (based on Cussell et al., 2019)
This protocol is a summary based on the published study on Neuro2a cells.
-
Cell Line: Neuro2a (mouse neuroblastoma)
-
Seeding: Cells are seeded in appropriate culture vessels and allowed to adhere overnight.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium to final concentrations ranging from 1 µM to 10 µM.
-
Incubation: Cells are incubated with this compound for 48 hours.
-
Assessment of Differentiation: Differentiation is assessed by morphological changes, such as the extension of neurites. The percentage of differentiated cells is determined by counting cells with neurites longer than the cell body diameter.
Retinoic Acid Differentiation Protocol (for SH-SY5Y cells)
This is a commonly used protocol for the differentiation of the human neuroblastoma cell line SH-SY5Y.
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Seeding: Plate SH-SY5Y cells at a density of 1 x 10^5 cells/mL in a culture dish coated with an extracellular matrix (e.g., Matrigel or laminin).
-
Differentiation Medium: Culture medium (e.g., DMEM/F12) supplemented with 1-2% fetal bovine serum (FBS) and 10 µM all-trans retinoic acid (ATRA). Some protocols also include brain-derived neurotrophic factor (BDNF) at 50 ng/mL to enhance differentiation.
-
Treatment Schedule:
-
Day 0: Seed cells.
-
Day 1: Replace with differentiation medium containing retinoic acid.
-
Change the differentiation medium every 2-3 days for a total of 5 to 10 days.
-
-
Assessment of Differentiation: Monitor for morphological changes, including the formation of extensive neurite networks. Neurite length and the percentage of neurite-bearing cells can be quantified using microscopy and image analysis software. Expression of neuronal markers such as β-III tubulin and MAP2 can be assessed by immunofluorescence or Western blotting.
Conclusion
Both this compound and retinoic acid are valuable tools for inducing the differentiation of neuroblastoma cells in a laboratory setting. Retinoic acid is a well-characterized and widely used agent, with a large body of literature supporting its application. This compound is a more recently identified compound that shows potent, dose-dependent induction of differentiation in a mouse neuroblastoma cell line. While direct comparative studies are lacking, this guide provides a foundation for researchers to evaluate the potential of each compound for their specific research needs. Further investigation into the signaling pathways of this compound in human neuroblastoma cell lines and a direct comparison with retinoic acid would be of significant value to the field.
References
Confirming the on-target effects of FPR-A14 with control compounds.
Comparison Guide: Confirming the On-Target Effects of FPR-A14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target effects of this compound, a known agonist for Formyl Peptide Receptors (FPRs).[1][2] Distinguishing on-target from off-target effects is a critical step in drug development to ensure that the observed biological activity is a direct result of modulating the intended target.[3] This guide outlines the use of specific control compounds, key experimental protocols, and expected outcomes to validate that this compound functions through its designated signaling pathway.
Formyl Peptide Receptors are a family of G protein-coupled receptors (GPCRs) that play a significant role in inflammation and the immune response.[4] Upon activation by an agonist like this compound, these receptors trigger a cascade of intracellular signals, including calcium mobilization and neutrophil chemotaxis, making these events reliable indicators of on-target activity.
FPR Signaling Pathway and Compound Interaction
FPR activation typically involves coupling to Gαi proteins, which initiates downstream signaling. A key event is the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a rapid and measurable on-target effect.
Caption: FPR1 signaling cascade initiated by an agonist and blocked by an antagonist.
Comparative Analysis of Compounds for On-Target Validation
To confirm that this compound's effects are mediated by FPRs, it is essential to compare its activity against well-characterized control compounds. The following table summarizes the roles and expected outcomes for each compound in key assays.
| Compound | Class | Target(s) | Role in Experiment | Expected Effect on Ca²⁺ Mobilization | Expected Effect on Chemotaxis |
| This compound | Test Agonist | Formyl Peptide Receptors | To test for on-target activity. | Dose-dependent increase. | Dose-dependent increase. |
| fMLP | Positive Control Agonist | Specific for FPR1 | To confirm the cellular system is responsive to FPR1 activation. | Potent, dose-dependent increase. | Potent, dose-dependent increase. |
| Cyclosporin H | Negative Control Antagonist | Selective FPR1 inhibitor | To block FPR1-mediated effects and confirm target specificity. | No effect alone. Inhibits response to this compound and fMLP. | No effect alone. Inhibits response to this compound and fMLP. |
| Vehicle (e.g., DMSO) | Negative Control | None | To control for effects of the solvent. | No change. | No change. |
Experimental Workflow and Protocols
A logical workflow is crucial for generating clear and interpretable data. The primary on-target effect (Ca²⁺ mobilization) should be confirmed first, followed by downstream functional assays.
Caption: Workflow for validating the on-target effects of this compound.
Detailed Experimental Protocols
1. Calcium (Ca²⁺) Mobilization Assay
This assay provides a direct measure of Gαq/11-coupled GPCR activation, a hallmark of FPR signaling.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human FPR1 (CHO-FPR1), or human promyelocytic leukemia cells (HL-60) differentiated into a neutrophil-like phenotype.
-
Protocol:
-
Cell Preparation: Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Washing: Gently wash the cells to remove excess dye.
-
Compound Addition: Use a fluorometric imaging plate reader (FLIPR) or a plate reader with an injection module to add the compounds (this compound, fMLP, Cyclosporin H, Vehicle). For antagonist testing, pre-incubate the cells with Cyclosporin H for 15-30 minutes before adding this compound or fMLP.
-
Measurement: Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the extent of calcium mobilization.
-
-
Data Analysis: Calculate the EC₅₀ value for this compound and fMLP from the dose-response curves. For antagonist experiments, demonstrate a rightward shift or complete inhibition of the agonist dose-response curve.
2. Chemotaxis Assay
This functional assay measures the ability of cells to migrate along a chemical gradient, a key physiological response to FPR activation in neutrophils.
-
Apparatus: Boyden chamber or similar multi-well migration plate (e.g., with a 3-5 µm pore size polycarbonate membrane).
-
Protocol:
-
Loading: Add the test compounds (chemoattractants) to the lower wells of the chamber.
-
Cell Seeding: Place a suspension of FPR-expressing cells (e.g., differentiated HL-60 or primary human neutrophils) into the upper chamber (the insert). For antagonist testing, pre-incubate cells with the antagonist before seeding.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours to allow cell migration through the membrane.
-
Cell Staining & Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the agonist. Confirm that the migration induced by this compound is significantly reduced in the presence of an FPR antagonist.
3. MAPK/ERK Phosphorylation Assay (Western Blot)
This assay confirms the activation of a key downstream signaling pathway known to be modulated by FPRs.
-
Protocol:
-
Cell Treatment: Culture FPR-expressing cells to ~80% confluency. Serum-starve the cells for several hours to reduce basal signaling.
-
Stimulation: Treat cells with the compounds (Vehicle, this compound, fMLP, Antagonist + Agonist) for a short period (e.g., 5-15 minutes).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis: Quantify band intensity using densitometry. Express the level of p-ERK as a ratio relative to total ERK. Show that this compound induces ERK phosphorylation and that this effect is blocked by pre-treatment with an FPR antagonist.
References
Benchmarking FPR-A14's performance in different assay formats.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the formyl peptide receptor (FPR) agonist, FPR-A14, against other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most suitable compound for your research needs.
This compound is a potent agonist for the Formyl Peptide Receptor (FPR), a class of G protein-coupled receptors involved in inflammatory responses, chemotaxis, and cell differentiation.[1][2][3] This guide benchmarks the performance of this compound in key functional assays against well-established FPR agonists, providing a comprehensive overview of its relative potency and efficacy.
Performance Comparison of FPR Agonists
The following table summarizes the quantitative performance of this compound and its alternatives in various assay formats. The data, including EC50 values, has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
| Assay Format | Target | This compound | fMLP (fMLF) | WKYMVm |
| Neutrophil Chemotaxis | FPR1 | Potent Agonist | High-affinity agonist for FPR1 | Agonist for FPR1, FPR2, and FPR3 |
| Calcium (Ca2+) Mobilization | FPR1/FPR2 | EC50: ~630 nM (in human neutrophils) | Potent agonist for FPR1, less so for FPR2 | Potent agonist for FPR2 (pM range), weaker for FPR1 (nM range)[4] |
| Cell Differentiation | FPRs | Induces differentiation in neuroblastoma cells | Can influence differentiation in various cell types | Can promote differentiation of neural stem cells[5] |
| Superoxide Production | FPR1/FPR2 | - | Induces superoxide production | Induces superoxide production |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide and may require optimization for specific experimental setups.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant. The Boyden chamber or Transwell® assay is a commonly used method.
Principle: Neutrophils are placed in the upper chamber of a Transwell® insert, which has a porous membrane. The lower chamber contains the chemoattractant (e.g., this compound or fMLP). The number of cells that migrate through the pores to the lower chamber is quantified.
Protocol Outline:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Seeding: Resuspend the isolated neutrophils in a serum-free medium and seed them into the upper chamber of a 5.0 µm pore size Transwell® insert.
-
Chemoattractant Addition: Add the chemoattractant (this compound or other agonists at various concentrations) to the lower chamber.
-
Incubation: Incubate the plate for approximately 1-2 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a hemocytometer, or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation. Flow cytometry is a common method for this measurement.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM). Upon stimulation with an agonist, the Gq protein-coupled FPRs activate Phospholipase C (PLC), leading to the release of calcium from intracellular stores. This increase in intracellular calcium is detected by a change in the fluorescence of the dye.
Protocol Outline:
-
Cell Preparation: Use a suitable cell line expressing the target FPR (e.g., HL-60 cells differentiated into a neutrophil-like phenotype, or a transfected cell line).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a flow cytometer.
-
Agonist Stimulation: Add the FPR agonist (e.g., this compound, fMLP) to the cell suspension.
-
Data Acquisition: Immediately acquire fluorescence data over time to measure the change in intracellular calcium concentration.
Neuroblastoma Cell Differentiation Assay
This assay assesses the ability of a compound to induce differentiation in neuroblastoma cell lines, such as SH-SY5Y.
Principle: Neuroblastoma cells are treated with the compound of interest. Differentiation is assessed by observing morphological changes (e.g., neurite outgrowth) and by measuring the expression of neuronal differentiation markers.
Protocol Outline:
-
Cell Culture: Culture SH-SY5Y cells in a suitable growth medium.
-
Treatment: Treat the cells with this compound or other compounds at various concentrations for a defined period (e.g., 3-7 days). A common differentiating agent used as a positive control is retinoic acid.
-
Morphological Analysis: Observe the cells under a microscope for morphological changes indicative of differentiation, such as the formation and elongation of neurites. Neurite length can be quantified using image analysis software.
-
Marker Analysis: Assess the expression of neuronal markers (e.g., β-III tubulin, MAP2, NeuN) using techniques such as immunocytochemistry, Western blotting, or qPCR.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the action of FPR agonists like this compound.
FPR Signaling Pathway. Activation of the Formyl Peptide Receptor (FPR) by an agonist initiates a G-protein-mediated signaling cascade, leading to downstream cellular responses.
Neutrophil Chemotaxis Assay Workflow. A step-by-step overview of the Boyden chamber assay for measuring neutrophil migration in response to a chemoattractant.
Calcium Mobilization Assay Workflow. A summary of the key steps involved in measuring intracellular calcium flux upon FPR activation.
References
- 1. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
Safety Operating Guide
Proper Disposal of FPR-A14: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential procedural guidance for the disposal of FPR-A14, a formyl peptide receptor (FPR) agonist.
Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocols for this compound, a conservative approach is mandated. All waste containing this compound should be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount. The following procedures are based on general best practices for the disposal of laboratory research chemicals.
Immediate Safety and Handling
Before beginning any work with this compound, ensure you are familiar with its chemical properties and have the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE) and Waste Handling Summary
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Dispose of contaminated gloves as solid hazardous waste.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Waste Containers | Chemically resistant, leak-proof, and clearly labeled containers.[3][4] | To safely accumulate and store hazardous waste. |
| Waste Labels | "Hazardous Waste" labels with detailed contents. | To clearly identify the waste for proper disposal. |
Disposal Procedures for this compound Waste
The proper segregation and containment of waste are crucial to prevent accidental chemical reactions and ensure safe disposal. Do not mix different waste streams unless explicitly permitted by your institution's EHS department.
Step 1: Waste Segregation
At the point of generation, separate this compound waste into the following categories:
-
Aqueous Waste: Collect all liquid solutions containing this compound, including buffer solutions and cell culture media, in a dedicated hazardous waste container.
-
Organic Solvent Waste: If this compound is dissolved in an organic solvent, collect this waste in a separate, appropriately labeled container for halogenated or non-halogenated solvents, as specified by your institution.
-
Solid Waste: Dispose of contaminated lab supplies such as gloves, pipette tips, and absorbent paper as solid hazardous waste. These items should be placed in a designated, sealed bag or container.
-
Original Vials/Containers: The original container of this compound should be submitted for disposal with its original label intact. If the container is empty, it should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this must be confirmed with your local EHS office.
Step 2: Waste Container Management
-
Container Selection: Use containers that are chemically compatible with the waste they will hold. For example, do not store acidic or basic waste in metal containers.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any solvents), the approximate concentration or volume of each component, and the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) near the point of generation. Ensure containers are kept closed at all times, except when adding waste. Secondary containment, such as a lab tray, should be used to capture any potential leaks.
Step 3: Arranging for Disposal
Once a waste container is full, or in accordance with your institution's guidelines for waste accumulation time, contact your EHS department to schedule a pickup. Follow all institutional procedures for waste manifest documentation and handover.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed container and label it as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
This compound Disposal Workflow
Caption: this compound Waste Disposal Workflow
This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize the specific guidelines and regulations provided by your institution's Environmental Health and Safety department.
References
Essential Safety and Logistical Information for Handling FPR-A14
Disclaimer: No specific Safety Data Sheet (SDS) or safety information was found for a substance identified as "FPR-A14." The following guidance is based on the safety protocols for handling hazardous and corrosive chemical mixtures with similar designations, such as acidic solutions containing phosphoric acid. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical they are handling and perform a risk assessment before beginning any work.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling a hypothetical hazardous substance, this compound, based on the properties of corrosive chemical agents.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield. | To protect against chemical splashes, flying debris, and sparks.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and chemical-resistant coveralls or an apron. | To prevent skin contact with the hazardous substance.[2] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for vapors and mists should be used if working in a poorly ventilated area or if there is a risk of inhalation. | To protect against inhaling harmful mists or vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | To protect feet from spills. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and ensuring the integrity of the substance.
-
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed when not in use.
-
Store in a corrosive-resistant container.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as saw dust. Place the absorbed material into a suitable, labeled container for disposal. |
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
